HMN-176
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-STNHEDLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-10-7 | |
| Record name | HMN 176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
HMN-176: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the orally administered prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent antitumor activity across a range of human tumor cell lines.[1][2] Its multifaceted mechanism of action, which distinguishes it from many conventional chemotherapeutic agents, makes it a compelling subject of investigation for cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Disruption of Mitosis
A primary mechanism of this compound's cytotoxicity is its ability to induce cell cycle arrest at the M phase, leading to apoptosis.[1][2] This is not achieved through direct interaction with tubulin, a common target for mitotic inhibitors, but rather through a more nuanced interference with critical mitotic regulators.[1][2]
Interference with Polo-Like Kinase 1 (PLK1) and Centrosome Function
This compound inhibits mitosis by interfering with the subcellular spatial distribution of Polo-Like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in mitotic progression.[3][4][5] Instead of inhibiting the kinase activity directly, this compound alters its localization at centrosomes and along the cytoskeletal structure.[1][5] This disruption of PLK1 function has significant downstream consequences.
Furthermore, this compound has been identified as a first-in-class anti-centrosome agent that inhibits centrosome-dependent microtubule nucleation.[4][6] This leads to the formation of short and/or multipolar spindles, which in turn delays the satisfaction of the spindle assembly checkpoint.[2][4][6] The cell is thus unable to properly align its chromosomes and progress through mitosis, ultimately triggering apoptosis.
Quantitative Data: Mitotic Arrest
| Cell Line | Treatment Concentration | Effect | Reference |
| hTERT-RPE1 | 2.5 µM | Greatly increased duration of mitosis | [3] |
| CFPAC-1 | 2.5 µM | Greatly increased duration of mitosis | [3] |
Experimental Protocol: Immunofluorescence for Spindle Morphology
-
Cell Culture and Treatment: Seed cells (e.g., hTERT-RPE1 or CFPAC-1) on coverslips in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.025, 0.25, 2.5 µM) for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin overnight at 4°C. After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Acquire images to assess spindle morphology, noting the presence of normal bipolar spindles, short spindles, or multipolar spindles in treated versus untreated cells.
Signaling Pathway: this compound-Induced Mitotic Disruption
Caption: this compound disrupts mitosis by altering PLK1 localization and inhibiting centrosome function.
Overcoming Multidrug Resistance
A significant challenge in cancer therapy is the development of multidrug resistance (MDR). This compound has been shown to circumvent this resistance, particularly in cells overexpressing the multidrug resistance gene 1 (MDR1).[1][7]
Targeting the NF-Y/MDR1 Axis
This compound restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y.[7] NF-Y is a crucial factor for the basal expression of the MDR1 gene.[7] this compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter.[1][7] This leads to a dose-dependent inhibition of the Y-box-dependent promoter activity of the MDR1 gene, resulting in the suppression of MDR1 mRNA and protein expression.[7] This downregulation of MDR1 restores the cell's sensitivity to other chemotherapeutic agents.
Quantitative Data: MDR1 Suppression and Chemosensitization
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][7] |
| K2/ARS | 3 µM this compound for 48h | ~56% suppression of MDR1 mRNA expression | [1][3] |
| KB-A.1 (xenograft model) | Oral administration of HMN-214 | Suppression of MDR1 mRNA expression | [7] |
Experimental Protocol: Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
Cell Culture and Treatment: Culture multidrug-resistant cells (e.g., K2/ARS) and treat with this compound (e.g., 1 µM and 3 µM) for 48 hours. Include an untreated control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control. The PCR reaction mixture should contain cDNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Analysis: Visualize the DNA bands under UV light and quantify the band intensities to determine the relative expression of MDR1 mRNA in treated versus untreated cells, normalized to the housekeeping gene.
Signaling Pathway: this compound-Mediated MDR1 Suppression
Caption: this compound suppresses MDR1 expression by inhibiting NF-Y binding to the MDR1 promoter.
Induction of Apoptosis
The culmination of this compound-induced mitotic arrest is the induction of programmed cell death, or apoptosis.[1][2] Following the prolonged M phase arrest, cancer cells undergo DNA fragmentation, a hallmark of apoptosis.[1][2]
Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.
Other Potential Mechanisms of Action
Research suggests that this compound may have additional anticancer activities beyond mitotic disruption and MDR reversal.
-
BRAP2 Involvement: There is an indication that BRAP2 (BRCA1-associated protein 2) may be a target for this compound that mediates its cytotoxic effects, although the exact mechanism remains to be fully elucidated.[1]
-
Upregulation of TIMP: In ovarian carcinoma cell lines, this compound has been shown to upregulate the tissue inhibitor of matrix metalloproteinases (TIMP) gene.[8] TIMPs are endogenous inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This suggests that this compound could potentially inhibit these processes.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxicity against a variety of human tumor cell lines, with a mean IC50 value of 118 nM.[3] It has shown notable activity in breast, non-small cell lung, and ovarian cancer specimens.[3][8] In vivo studies using the prodrug HMN-214 in mouse xenograft models have also shown potent antitumor activity.[1][7]
Quantitative Data: In Vitro Cytotoxicity
| Tumor Type | This compound Concentration | Response Rate in Assessable Specimens | Reference |
| Various | 0.1 µg/mL | 32% (11/34) | [8] |
| Various | 1.0 µg/mL | 62% (21/34) | [8] |
| Various | 10.0 µg/mL | 71% (25/35) | [8] |
| Breast Cancer | 1.0 µg/mL | 75% (6/8) | [8] |
| Non-Small Cell Lung Cancer | 10.0 µg/mL | 67% (4/6) | [3][8] |
| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) | [3][8] |
Conclusion
This compound is a promising antitumor agent with a unique and multifaceted mechanism of action. Its ability to induce mitotic catastrophe through interference with PLK1 and centrosome function, coupled with its capacity to overcome multidrug resistance by downregulating MDR1 expression, provides a strong rationale for its continued investigation. Further research into its effects on BRAP2 and TIMP may reveal additional therapeutic benefits. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Dual-Mechanism Antitumor Agent Targeting Multidrug Resistance and Mitotic Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent antitumor activity.[1] Its multifaceted mechanism of action distinguishes it from many conventional chemotherapeutic agents. This compound exhibits a dual function by circumventing multidrug resistance through the transcriptional suppression of the MDR1 gene and by inducing cell cycle arrest and apoptosis via inhibition of mitotic progression.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its molecular mechanisms, relevant quantitative data, and the experimental protocols used for its characterization.
Core Function 1: Reversal of Multidrug Resistance
A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to restore chemosensitivity in MDR cells by directly targeting the transcriptional regulation of MDR1.[1]
Mechanism of Action: Targeting the NF-Y Transcription Factor
The antitumor agent this compound can suppress MDR1 expression by inhibiting the activity of the nuclear transcription factor Y (NF-Y) in tumor cells that overexpress MDR1.[1] NF-Y is a crucial factor for the basal expression of MDR1, binding to the Y-box consensus sequence in the gene's promoter region.[1][2] this compound inhibits the binding of the NF-Y heterotrimer to the Y-box sequence on the MDR1 promoter.[1] This inhibition of transcriptional activation leads to a significant downregulation of both MDR1 mRNA and P-gp protein levels, thereby reducing the efflux of chemotherapeutic drugs and restoring their cytotoxic efficacy.[2]
Signaling Pathway: this compound Inhibition of MDR1 Expression
Caption: this compound inhibits NF-Y, blocking MDR1 transcription and reversing drug resistance.
Core Function 2: Inhibition of Mitosis and Cell Cycle Progression
Beyond its effects on MDR, this compound is a potent inhibitor of mitosis. It induces cell cycle arrest at the G2/M phase, leading to the formation of abnormal mitotic spindles and ultimately, apoptosis.[3][4]
Mechanism of Action: Interference with Polo-Like Kinase 1 and Centrosome Function
This compound's antimitotic activity is not due to direct interaction with tubulin.[1] Instead, it interferes with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis, by altering its subcellular distribution rather than directly inhibiting its kinase activity.[5][6] This disruption affects the maturation of centrosomes and their ability to nucleate microtubules.[3][4] this compound is considered a first-in-class "anticentrosome" drug, as it specifically inhibits centrosome-dependent microtubule nucleation, leading to the formation of short or multipolar spindles.[3][4] This disruption of spindle assembly activates the spindle assembly checkpoint, delaying mitotic progression and ultimately triggering apoptotic cell death.[3]
Signaling Pathway: this compound Disruption of Mitosis
Caption: this compound alters PLK1 distribution, disrupting spindle formation and inducing apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and ex vivo studies on this compound.
Table 1: Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | This compound Concentration | Effect | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM | ~50% decrease in the GI₅₀ of Adriamycin | [1][2] |
| K2/ARS | 3 µM | ~56% suppression of MDR1 mRNA expression | [5] |
| HeLa (transfected with MDR1 promoter-luciferase construct) | 300 nM | ~40% inhibition of MDR1 promoter activity | [1] |
Table 2: Cytotoxic and Antimitotic Activity of this compound
| Cell Line / Tumor Type | This compound Concentration | Effect | Reference |
| Multiple human tumor cell lines | Mean IC₅₀ of 118 nM | Potent cytotoxicity | [5] |
| hTERT-RPE1 and CFPAC-1 | 2.5 µM | Greatly increased duration of mitosis | [5][6] |
| Human Tumor Specimens (ex vivo) | 1.0 µg/mL | 75% response rate in breast cancer specimens (6/8) | [7] |
| Human Tumor Specimens (ex vivo) | 10.0 µg/mL | 67% response rate in non-small-cell lung cancer (4/6) | [7] |
| Human Tumor Specimens (ex vivo) | 10.0 µg/mL | 57% response rate in ovarian cancer specimens (4/7) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Western Blot Analysis for P-glycoprotein Expression
This protocol is designed to quantify the expression of P-glycoprotein in response to this compound treatment.
-
Cell Culture and Treatment: Culture MDR cells (e.g., K2/ARS) to 70-80% confluency. Treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against P-glycoprotein (e.g., mouse anti-P-gp) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
This protocol assesses the effect of this compound on the transcription of the MDR1 gene.
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a TRIzol-based method or a commercial kit.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers specific for the human MDR1 gene and a housekeeping gene (e.g., GAPDH). A typical thermal cycling profile would be an initial denaturation at 94°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: Analyze PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide. Quantify band intensity using densitometry and normalize MDR1 expression to the housekeeping gene.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on MDR1 expression at protein and mRNA levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of HMN-176 with Polo-like Kinase 1 (PLK1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a novel stilbene (B7821643) derivative that exhibits potent antitumor activity.[1][2] Its mechanism of action is distinguished by its unique interaction with Polo-like Kinase 1 (PLK1), a critical regulator of mitosis. Unlike typical kinase inhibitors, this compound does not directly inhibit the catalytic activity of PLK1. Instead, it interferes with the proper subcellular localization of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the this compound and PLK1 interaction, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[5][8] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[5][9][10]
This compound is a stilbene derivative that has demonstrated significant cytotoxicity against various human tumor cell lines.[11][12] It is the active metabolite of HMN-214, a compound developed for oral administration.[2][13][14] The primary mechanism of action of this compound involves the disruption of mitotic progression by interfering with PLK1 function, but not through direct enzymatic inhibition.[3][15]
Quantitative Analysis of this compound Activity
The cytotoxic and antineoplastic effects of this compound have been quantified across numerous studies. The following tables summarize key in vitro and ex vivo data.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) | Notes |
| Various (Panel) | Multiple | 118 | Mean value across 22 human tumor cell lines.[2][16][17] |
| K2/ARS | Doxorubicin-Resistant Ovarian | 2000 | Demonstrates activity in a multidrug-resistant cell line.[16] |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 | [18] |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | [18] |
| K2/CDDP | Cisplatin-Resistant Ovarian | Not Specified | IC50 values for resistant lines ranged from 143-265 nM.[16] |
| K2/VP-16 | Etoposide-Resistant Ovarian | Not Specified | IC50 values for resistant lines ranged from 143-265 nM.[16] |
Table 2: Ex Vivo Activity of this compound in Human Tumor Specimens (Human Tumor Colony-Forming Assay)
| Tumor Type | Concentration (µg/mL) | Response Rate (%) |
| Breast Cancer | 1.0 | 75 (6/8) |
| Non-Small Cell Lung Cancer | 10.0 | 67 (4/6) |
| Ovarian Cancer | 10.0 | 57 (4/7) |
| All Assessable Specimens | 0.1 | 32 (11/34) |
| All Assessable Specimens | 1.0 | 62 (21/34) |
| All Assessable Specimens | 10.0 | 71 (25/35) |
Data from a 14-day continuous exposure study.[12]
Table 3: Specific Cellular Effects of this compound at Various Concentrations
| Effect | Cell Line(s) | Concentration |
| Increased duration of mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM |
| Inhibition of aster formation (concentration-dependent) | Not specified | 0.025 - 2.5 µM |
| Suppression of MDR1 mRNA expression | Not specified | 3 µM |
| G2/M cell cycle arrest | HeLa | 3 µM |
| Delay of spindle assembly checkpoint satisfaction | RPE1, CFPAC-1 | 2.5 µM |
Mechanism of Action: Interference with PLK1 Localization
The primary mechanism of action of this compound is not the direct inhibition of PLK1's kinase activity but rather the interference with its subcellular spatial distribution.[3][4] During mitosis, PLK1 localizes to several key structures, including centrosomes, kinetochores, and the central spindle, to phosphorylate its substrates and orchestrate cell division.[7][19][20] this compound disrupts this precise localization, leading to defects in spindle formation, such as the appearance of short and/or multipolar spindles.[3][11] This disruption of PLK1's spatial organization is thought to prevent the proper execution of mitosis, triggering the spindle assembly checkpoint and ultimately leading to mitotic catastrophe and apoptosis.[1][11]
Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by down-regulating the expression of the MDR1 gene.[13][15] This effect is mediated by the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.[13][15]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Simplified PLK1 signaling pathway in mitosis and the disruptive effect of this compound.
Caption: Dual mechanism of action of this compound on PLK1 localization and MDR1 expression.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the interaction between this compound and PLK1.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 3,000-10,000 cells per well and incubate overnight.[1][16]
-
Drug Treatment: Add serial dilutions of this compound (typically dissolved in DMSO and diluted in PBS) to the wells.[15][16]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using appropriate software.[1]
Caption: Experimental workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Protein Expression
This protocol is used to assess the levels of specific proteins, such as PLK1, Cyclin B1, and markers of apoptosis, following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PLK1, anti-phospho-PLK1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay is used to measure the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Transfection: Co-transfect cells (e.g., HeLa) with a luciferase reporter plasmid containing the MDR1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After transfection, treat the cells with various concentrations of this compound.[2]
-
Cell Lysis: Lyse the cells after the treatment period.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the promoter activity in this compound-treated cells to that in untreated cells.
Conclusion
This compound represents a promising class of antineoplastic agents with a distinct mechanism of action targeting PLK1. Its ability to disrupt the subcellular localization of PLK1, rather than directly inhibiting its kinase activity, offers a novel strategy for cancer therapy. The quantitative data demonstrate its potent cytotoxicity across a range of cancer types, including those with multidrug resistance. The experimental protocols provided herein serve as a guide for researchers to further investigate the intricate interaction between this compound and PLK1, paving the way for the development of more effective and targeted cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 7. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. caymanchem.com [caymanchem.com]
- 19. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Functional dynamics of Polo-like kinase 1 at the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of HMN-176 on Microtubule Nucleation
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative with a unique mechanism of antitumor activity. Unlike traditional microtubule-targeting agents that directly interact with tubulin, this compound exerts its effects by inhibiting centrosome-dependent microtubule nucleation. This leads to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on microtubule nucleation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways and experimental workflows.
Introduction: A Novel Mechanism of Mitotic Inhibition
Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The proper nucleation and organization of microtubules are critical for accurate chromosome segregation. Microtubule nucleation is primarily initiated at the centrosome, the major microtubule-organizing center (MTOC) in most animal cells. This process is mediated by the γ-tubulin ring complex (γ-TuRC), which templates the assembly of α- and β-tubulin dimers into a new microtubule.[1][2]
Many successful chemotherapeutic agents, such as taxanes and vinca (B1221190) alkaloids, target microtubule dynamics. However, these agents often suffer from limitations, including neurotoxicity and the development of drug resistance. This compound represents a new class of mitotic inhibitors that circumvents these issues by targeting a distinct aspect of microtubule biology: centrosome-dependent nucleation.[3][4][5] this compound has been shown to induce mitotic arrest by causing the formation of short or multipolar spindles, a direct consequence of its inhibitory effect on microtubule nucleation from the centrosome.[3][4] This unique mechanism of action suggests that this compound may be effective against tumors that have developed resistance to traditional microtubule poisons.
This compound: Mechanism of Action on Microtubule Nucleation
This compound is the biologically active form of the prodrug HMN-214.[6][7] Its primary mode of action is the disruption of mitotic spindle formation by inhibiting the nucleation of microtubules from the centrosome.[3][4] This is in stark contrast to agents like estramustine (B1671314), which directly bind to tubulin and suppress microtubule dynamics.[8][9][10]
Inhibition of Centrosome-Dependent Microtubule Nucleation
In vitro and in vivo studies have demonstrated that this compound does not significantly affect the polymerization of purified tubulin.[3][11][12] Instead, its activity is directed at the centrosome's ability to initiate microtubule formation. This leads to a delay in the satisfaction of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic arrest and apoptosis.[3][4]
Effects on Spindle Morphology
The inhibition of microtubule nucleation by this compound results in characteristic defects in spindle morphology. Cells treated with this compound often exhibit short and/or multipolar spindles.[3][4] This is a direct result of the centrosomes' inability to nucleate a sufficient number of microtubules to form a proper bipolar spindle.
Interaction with Polo-Like Kinase 1 (PLK1)
While the precise molecular target of this compound is still under investigation, evidence suggests an interaction with the localization of polo-like kinase 1 (PLK1), a key regulator of mitosis.[11] this compound does not appear to directly inhibit the kinase activity of PLK1 but rather alters its spatial distribution within the cell, which may in turn affect the proper functioning of the centrosome.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on microtubule nucleation and its cytotoxic activity.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| Inhibition of Aster Formation | Spisula oocyte extracts | 0.25 µM | Reduced aster size | [13] |
| Inhibition of Aster Formation | Spisula oocyte extracts | 2.5 µM | Complete inhibition of aster formation | [13] |
| Inhibition of Centrosome-Nucleated Microtubules | Purified HeLa S3 centrosomes with bovine tubulin | 0.25 µM | Formation of small asters | [13] |
| Inhibition of Centrosome-Nucleated Microtubules | Purified HeLa S3 centrosomes with bovine tubulin | 2.5 µM | No microtubules nucleated from centrosomes | [13] |
| Cell Line | IC50 (µg/mL) | Reference |
| A2780 (Ovarian) | ~0.1 | [12] |
| A2780cp (Ovarian, cisplatin-resistant) | ~0.1 | [12] |
| Breast Cancer Specimens (average) | <1.0 | [12] |
| Non-Small Cell Lung Cancer Specimens (average) | <10.0 | [12] |
| Ovarian Cancer Specimens (average) | <10.0 | [12] |
Experimental Protocols
In Vitro Aster Formation Assay
This assay assesses the ability of this compound to inhibit microtubule nucleation from centrosomes in a cell-free system.
Methodology:
-
Prepare clarified Spisula oocyte extracts.
-
Treat the extracts with varying concentrations of this compound or DMSO (vehicle control).
-
Warm the extracts to induce microtubule polymerization and aster formation.
-
Fix the samples and perform immunofluorescence staining for α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Analyze the samples by fluorescence microscopy to assess the size and number of asters formed.[13]
Centrosome-Dependent Microtubule Nucleation Assay
This assay uses purified components to specifically measure the effect of this compound on the microtubule nucleating capacity of isolated centrosomes.
Methodology:
-
Isolate centrosomes from a suitable cell line (e.g., HeLa S3).
-
Prepare a solution of purified tubulin (e.g., bovine brain tubulin).
-
Add varying concentrations of this compound or DMSO to the tubulin solution.
-
Combine the purified centrosomes with the tubulin solution containing this compound or DMSO.
-
Incubate under conditions that promote microtubule polymerization.
-
Fix the samples and perform immunofluorescence staining for α-tubulin and a centrosomal marker (e.g., γ-tubulin).
-
Visualize and quantify the extent of microtubule nucleation from the centrosomes using fluorescence microscopy.[13]
Cell Viability Assay (Human Tumor Colony-Forming Assay)
This assay determines the cytotoxic effects of this compound on various human tumor specimens.
Methodology:
-
Obtain fresh human tumor specimens and prepare single-cell suspensions.
-
Plate the cells in a soft agar (B569324) cloning system.
-
Expose the cells to a continuous dose of this compound at various concentrations (e.g., 0.1, 1.0, and 10.0 µg/mL) for 14 days.
-
Assess cell viability and colony formation to determine the inhibitory concentration of this compound.[12]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
References
- 1. Microtubule nucleation by γ-tubulin complexes and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Tubulin in microtubule nucleation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HMN-176: A Technical Guide to its Cytotoxic Effects in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, an active metabolite of the oral stilbene (B7821643) derivative HMN-214, has emerged as a promising cytotoxic agent with notable activity against various human tumor cell lines, including breast cancer. This technical guide provides an in-depth overview of the cytotoxic properties of this compound in breast cancer cells. It consolidates available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and elucidates its molecular mechanism of action through signaling pathway diagrams. The primary mechanism of this compound involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, leading to M-phase cell cycle arrest and subsequent apoptosis. Furthermore, this compound has been shown to circumvent multidrug resistance, a significant challenge in cancer therapy, by downregulating the expression of the MDR1 gene. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a stilbene derivative that functions as a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a variety of human cancers, including breast cancer, and is often associated with poor prognosis.[4][5] this compound is the active metabolite of the orally administered prodrug HMN-214.[6][7] The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest at the M phase, which ultimately leads to apoptotic cell death.[2] An additional and significant mechanism of action of this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells.[1]
Quantitative Cytotoxicity Data
A study evaluating the in vitro efficacy of this compound reported a mean IC50 value of 118 nM across a panel of 22 human tumor cell lines, which included the MCF-7 breast cancer cell line.[6][7] Another study demonstrated that this compound exhibited inhibitory effects in multiple tumor types, with significant activity observed in breast cancer specimens.[1] Specifically, at a concentration of 10.0 µg/mL, this compound demonstrated activity against 63% of the breast tumor specimens tested.[1]
| Cell Line/Specimen Type | IC50 / Effective Concentration | Notes |
| Mean of 22 Human Tumor Cell Lines (including MCF-7) | 118 nM | Indicates broad-spectrum cytotoxic activity. |
| Breast Cancer Specimens | Active in 63% of specimens | Tested at a concentration of 10.0 µg/mL. |
| Doxorubicin-Resistant K2/ARS (Ovarian Cancer) | 2 µM | Demonstrates efficacy in a drug-resistant cell line. |
Table 1: Summary of this compound Cytotoxicity Data.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cytotoxic and mechanistic effects of this compound in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate cell culture medium. Add the diluted this compound to the wells and incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in ice-cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is Polo-like kinase 1 (PLK1).[1][2] this compound interferes with the normal subcellular spatial distribution of PLK1, particularly at the centrosomes and along the cytoskeletal structure, rather than directly inhibiting its kinase activity.[3] This disruption of PLK1 localization leads to defects in mitotic spindle formation, causing cells to arrest in the M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Another critical aspect of this compound's mechanism of action is its ability to overcome multidrug resistance. It achieves this by inhibiting the transcription factor NF-Y, which is essential for the expression of the multidrug resistance gene (MDR1). By suppressing MDR1 expression, this compound can restore the sensitivity of cancer cells to other chemotherapeutic agents.[1]
Conclusion
This compound demonstrates significant cytotoxic effects against breast cancer cells, primarily through the disruption of PLK1 localization, leading to mitotic arrest and apoptosis. Its ability to also counteract multidrug resistance by inhibiting the NF-Y/MDR1 pathway further highlights its therapeutic potential. While the currently available data strongly support its efficacy, further studies providing detailed IC50 values across a broader range of breast cancer cell lines with varying molecular subtypes would be invaluable for a more comprehensive understanding of its activity spectrum. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development of this compound as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Polo-like kinase isoforms in breast cancer: expression patterns and prognostic implications | springermedicine.com [springermedicine.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
HMN-176: Overcoming Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux a broad spectrum of anticancer drugs from tumor cells. HMN-176, an active metabolite of the orally bioavailable prodrug HMN-214, has emerged as a promising agent that not only exhibits potent intrinsic cytotoxicity but also restores chemosensitivity in MDR cancer cells. This guide provides a comprehensive overview of the preclinical data on this compound's activity in multidrug-resistant cells, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the cited research.
Mechanism of Action: Dual Activity Against MDR Cells
This compound exerts a dual mechanism of action against multidrug-resistant cancer cells: direct cytotoxicity and downregulation of the MDR1 gene.[1]
-
Intrinsic Cytotoxicity: this compound demonstrates potent cytotoxic activity against a wide range of human tumor cell lines.[2] Its cytotoxic effects are associated with cell cycle arrest at the M phase, leading to the destruction of spindle polar bodies and subsequent induction of DNA fragmentation.[2]
-
MDR1 Downregulation: A key feature of this compound is its ability to suppress the expression of the MDR1 gene, which encodes for the P-glycoprotein efflux pump.[1][3] This effect is achieved by targeting the transcription factor NF-Y.[1][3] this compound inhibits the binding of NF-Y to its consensus Y-box sequence within the MDR1 promoter, thereby downregulating MDR1 transcription.[1][3] This reduction in P-gp levels restores the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound in multidrug-resistant cell lines.
Table 1: Reversal of Adriamycin Resistance by this compound in K2/ARS Human Ovarian Cancer Cells [1]
| Cell Line | Treatment | GI₅₀ of Adriamycin (µM) | Fold Resistance |
| K2 (Parental) | None | 0.1 | 1 |
| K2/ARS | None | 10 | 100 |
| K2/ARS | 3 µM this compound | ~5 | ~50 |
Table 2: Effect of this compound on MDR1 mRNA and Promoter Activity [1]
| Cell Line/System | Treatment | Effect |
| K2/ARS | 3 µM this compound (48h) | ~56% suppression of MDR1 mRNA expression |
| HeLa (MDR1 promoter-luciferase reporter) | 300 nM this compound | ~40% inhibition of promoter activity |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated MDR1 Downregulation
Caption: this compound inhibits the binding of the NF-Y transcription factor to the Y-box in the MDR1 promoter, leading to decreased P-glycoprotein expression and reduced drug efflux.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the activity of this compound in multidrug-resistant cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Lines and Culture
-
Cell Lines:
-
K2: Human ovarian cancer cell line.
-
K2/ARS: Adriamycin-resistant K2 subline.
-
KB: Human oral squamous carcinoma cell line.
-
KB-A.1: Adriamycin-resistant KB subline.
-
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂. For resistant cell lines, the corresponding drug (e.g., Adriamycin) is periodically added to the culture medium to maintain the resistant phenotype.
Cytotoxicity Assay (GI₅₀ Determination)
-
Plate cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., Adriamycin, this compound) alone or in combination.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Calculate the 50% growth inhibition (GI₅₀) values from the dose-response curves.
Western Blot Analysis for MDR1 Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDR1 (P-glycoprotein) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
RNA Extraction: Isolate total RNA from this compound-treated and untreated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR amplification of the MDR1 and a housekeeping gene (e.g., GAPDH) cDNA using specific primers.
-
Example PCR cycling conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Analysis: Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide.
Luciferase Reporter Fusion Gene Analysis
-
Plasmid Construction: Clone the human MDR1 promoter region containing the Y-box element upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
Transfection: Co-transfect the MDR1 promoter-luciferase construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) into a suitable cell line (e.g., HeLa cells).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.
-
Probe Labeling: Synthesize and end-label a double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled wild-type or mutant probes before adding the labeled probe. For supershift assays, add an antibody specific to NF-Y to the binding reaction.
-
Electrophoresis: Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.
Cell Cycle Analysis
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V Staining)
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is a promising anticancer agent with a unique dual mechanism of action that makes it particularly effective against multidrug-resistant tumors. Its ability to directly kill cancer cells while also reversing P-glycoprotein-mediated drug resistance by downregulating MDR1 expression provides a strong rationale for its further development, both as a single agent and in combination with conventional chemotherapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted activities of this compound and to explore its full therapeutic potential in the ongoing battle against cancer.
References
- 1. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Deep Dive into its Role in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative that has demonstrated potent antitumor activity in a range of preclinical models. A key mechanism underpinning its efficacy is the induction of cell cycle arrest at the G2/M transition, ultimately leading to mitotic catastrophe and apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on the cell cycle, with a focus on its interaction with critical cell cycle regulators.
Core Mechanism of Action: Interference with Mitotic Progression
This compound disrupts the normal progression of mitosis through a multi-faceted approach, primarily by targeting key components of the mitotic machinery. This leads to a failure to satisfy the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.
Inhibition of Polo-like Kinase 1 (PLK1) Function
Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[1] this compound does not directly inhibit the kinase activity of PLK1 but rather interferes with its normal subcellular localization. By altering the spatial distribution of PLK1, this compound prevents its proper function at the centrosomes and along the cytoskeletal structure, leading to defects in spindle pole organization.[2]
Disruption of Centrosome-Dependent Microtubule Nucleation
A primary consequence of altered PLK1 function is the inhibition of centrosome-dependent microtubule nucleation.[2] This leads to the formation of abnormal mitotic spindles, characterized by being short or multipolar.[2] The inability to form a proper bipolar spindle prevents the correct alignment of chromosomes at the metaphase plate, thus activating the spindle assembly checkpoint.
Activation of the Spindle Assembly Checkpoint and G2/M Arrest
The presence of improperly attached chromosomes due to a defective mitotic spindle leads to a sustained activation of the spindle assembly checkpoint (SAC). This checkpoint prevents the cell from entering anaphase, resulting in a prolonged mitotic delay and ultimately, cell cycle arrest in the G2/M phase.[2] This arrest is characterized by an increase in the complex formation between Cyclin B1 and CDK1 (Cdc2), with a concomitant decrease in the inhibitory tyrosine phosphorylation of CDK1, indicating an activated state of this key mitotic kinase.[3]
Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.
| Cell Line | Treatment | Outcome | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [3] |
| K2/ARS | 3 µM this compound for 48 hours | ~56% suppression of MDR1 mRNA expression | [2] |
| hTERT-RPE1 and CFPAC-1 | 2.5 µM this compound | Greatly increased duration of mitosis | [4] |
| Multiple human tumor specimens | 10.0 µg/mL this compound (14-day continuous exposure) | 71% (25/35) of assessable specimens responded | [5] |
| Breast cancer specimens | 1.0 µg/mL this compound | 75% (6/8) of specimens responded | [5] |
| Non-small-cell lung cancer specimens | 10.0 µg/mL this compound | 67% (4/6) of specimens responded | [5] |
| Ovarian cancer specimens | 10.0 µg/mL this compound | 57% (4/7) of specimens responded | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for analyzing its effect on the cell cycle.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for studying this compound's effect on the cell cycle.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To assess the expression and phosphorylation status of key cell cycle regulatory proteins, such as PLK1, CDK1, and Cyclin B1, after this compound treatment.
Protocol:
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-PLK1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising anticancer agent that effectively induces G2/M cell cycle arrest. Its unique mechanism of action, involving the spatial disruption of PLK1 and subsequent inhibition of centrosome-dependent microtubule nucleation, distinguishes it from other mitotic inhibitors. This leads to the activation of the spindle assembly checkpoint, culminating in mitotic catastrophe and apoptosis in cancer cells. The data presented in this guide underscore the potent and specific effects of this compound on the cell cycle, providing a strong rationale for its continued investigation and development as a cancer therapeutic.
References
- 1. Pharmaceuticals | Special Issue : Neuroblastoma Pathogenesis and Therapy [mdpi.com]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
HMN-176: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent antitumor activity. Its mechanism of action is multifactorial, primarily characterized by the induction of mitotic arrest leading to apoptosis through the intrinsic mitochondrial pathway. This document provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by quantitative data and detailed experimental methodologies. A distinct mechanism involving the downregulation of multidrug resistance protein 1 (MDR1) by targeting the transcription factor NF-Y is also detailed. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.
Core Mechanism: Mitotic Arrest and Subsequent Apoptosis
This compound exerts its primary cytotoxic effects by disrupting the mitotic process, which subsequently triggers programmed cell death. Unlike many mitotic inhibitors that target tubulin polymerization, this compound's effects are centered on the disruption of spindle polar bodies and interference with the proper localization of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[1][2][3] This interference leads to a prolonged G2/M phase arrest in the cell cycle.[1][4][5] Following this arrest, cancer cells undergo mitotic catastrophe and initiate apoptosis.[4]
Signaling Pathway for Mitotic Arrest and Apoptosis Induction
The sequence of events initiated by this compound treatment, from mitotic inhibition to apoptosis, is depicted below.
Figure 1: this compound signaling pathway from mitotic arrest to apoptosis.
Experimental Evidence
Studies in colon and lung cancer cell lines (HCT116, A549, DLD-1, and NCI-H358) have demonstrated that treatment with this compound at concentrations ranging from 0.1 µM to 1 µM leads to G2/M arrest within 24 hours.[4] This arrest is characterized by decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex, indicative of mitotic activation.[4] Subsequently, apoptosis is confirmed by the activation of caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and positive annexin (B1180172) V staining.[4] The apoptotic process is mediated by the intrinsic mitochondrial pathway through the activation of caspase-9, rather than the extrinsic caspase-8 pathway.[4]
In cell lines with wild-type p53 (HCT116 and A549), this compound treatment increases the expression and phosphorylation of p53 at serine 20.[4] This leads to the upregulation of p53-regulated pro-apoptotic proteins Noxa and Puma.[4] Concurrently, the anti-apoptotic proteins Bcl-2 and Mcl-1 are downregulated.[4] In contrast, cell lines lacking wild-type p53 (DLD-1 and NCI-H358) do not show caspase-3 activation at 24 hours, highlighting the role of p53 in mediating this compound-induced apoptosis in certain contexts.[4]
Secondary Mechanism: Overcoming Multidrug Resistance
In addition to its direct cytotoxic effects, this compound can restore chemosensitivity in multidrug-resistant (MDR) cancer cells. This is achieved by downregulating the expression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump.
Signaling Pathway for MDR1 Downregulation
This compound inhibits the transcription of the MDR1 gene by targeting the nuclear transcription factor Y (NF-Y).
Figure 2: this compound pathway for MDR1 downregulation and chemosensitization.
Experimental Evidence
In a human ovarian cancer cell line selected for Adriamycin resistance (K2/ARS), treatment with 3 µM this compound for 48 hours significantly suppressed the expression of MDR1 at both the mRNA and protein levels.[1][6] This led to an approximately 50% decrease in the GI50 of Adriamycin for these cells.[1][6] Luciferase reporter gene assays demonstrated that this compound inhibits the Y-box-dependent promoter activity of the MDR1 gene in a dose-dependent manner.[6] Furthermore, electrophoretic mobility shift assays (EMSA) confirmed that this compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Type | IC50 (nM) | Notes | Reference |
| Panel of Cancer Cell Lines (Mean) | Various | 112 | [5] | |
| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | [5] | |
| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | [5] | |
| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 | [5] |
Table 2: In Vitro Activity in Human Tumor Specimens (14-day continuous exposure)
| This compound Concentration (µg/mL) | Assessable Specimens | Response Rate (%) | Tumor Types with Notable Activity (Response Rate) | Reference |
| 0.1 | 34 | 32 | [7] | |
| 1.0 | 34 | 62 | Breast Cancer (75%) | [7] |
| 10.0 | 35 | 71 | Non-small-cell lung cancer (67%), Ovarian cancer (57%) | [7] |
Table 3: Effect on MDR1 Expression and Chemosensitivity
| Cell Line | Treatment | Effect | Reference |
| K2/ARS | 3 µM this compound | ~56% suppression of MDR1 mRNA expression | [1] |
| K2/ARS | Pre-treatment with 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound. For specific antibody clones, primer sequences, and buffer compositions, referral to the primary publications is recommended.
Cell Cycle Analysis by Flow Cytometry
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 and its Prodrug HMN-214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stilbene (B7821643) derivative HMN-176 and its orally bioavailable prodrug, HMN-214. This compound has demonstrated potent anti-tumor activity through a dual mechanism of action: interference with the spatial localization of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, and the downregulation of the multidrug resistance gene 1 (MDR1) via inhibition of the transcription factor NF-Y. This document consolidates preclinical and clinical data, details key experimental protocols, and visualizes the compound's signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a synthetic stilbene derivative that has shown significant cytotoxic effects across a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] To improve its pharmacokinetic profile and enable oral administration, the prodrug HMN-214 was developed.[3][4] HMN-214 is rapidly converted to the active metabolite, this compound, in vivo.[3][5] The primary mechanism of action of this compound involves the disruption of mitotic events by altering the subcellular location of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for cell cycle progression.[3][6] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene.[7] This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[7] A Phase I clinical trial has been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of HMN-214 in patients with advanced solid tumors.[3]
Mechanism of Action
The anti-tumor activity of this compound is attributed to two distinct, yet potentially synergistic, molecular mechanisms:
-
Interference with Polo-like Kinase 1 (PLK1) Localization: this compound does not directly inhibit the kinase activity of PLK1 but rather interferes with its normal subcellular spatial distribution at centrosomes and along the cytoskeletal structure.[8] This disruption of PLK1 localization leads to defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][6][9] Specifically, this compound has been shown to inhibit centrosome-dependent microtubule nucleation, a critical step in the formation of the mitotic spindle.[10][11]
-
Downregulation of Multidrug Resistance Gene 1 (MDR1): this compound has been observed to restore sensitivity to other chemotherapeutic agents in multidrug-resistant cell lines.[7] This is accomplished by suppressing the expression of the MDR1 gene, which encodes the P-glycoprotein efflux pump.[7] this compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter, thereby downregulating its transcription.[7]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines, with a mean IC50 value of approximately 118 nM.[1][12][13] Its efficacy extends to drug-resistant cell lines, indicating a lack of cross-resistance with some common chemotherapeutic agents.[1]
| Cell Line | Cancer Type | IC50 (nM) of this compound | Reference |
| HeLa | Cervical Cancer | Mean: 118 | [1] |
| PC-3 | Prostate Cancer | Mean: 118 | [1] |
| DU-145 | Prostate Cancer | Mean: 118 | [1] |
| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 | [1] |
| U937 | Lymphoma | Mean: 118 | [1] |
| MCF-7 | Breast Cancer | Mean: 118 | [1] |
| A549 | Lung Cancer | Mean: 118 | [1] |
| WiDr | Colon Cancer | Mean: 118 | [1] |
| P388/CDDP | Cisplatin-Resistant | 143 | [1] |
| P388/VCR | Vincristine-Resistant | 265 | [1] |
| K2/CDDP | Cisplatin-Resistant | - | [1] |
| K2/VP-16 | Etoposide-Resistant | - | [1] |
| K2/ARS | Doxorubicin-Resistant | 2000 | [1] |
In Vivo Efficacy
Oral administration of the prodrug HMN-214 has shown significant anti-tumor activity in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | HMN-214 Dose (mg/kg) | Outcome | Reference |
| PC-3 | Prostate Cancer | 10 - 20 | Tumor growth inhibition | [1] |
| A549 | Lung Cancer | 10 - 20 | Tumor growth inhibition | [1] |
| WiDr | Colon Cancer | 10 - 20 | Tumor growth inhibition | [1] |
| KB-A.1 | Drug-Resistant | 10 - 20 | Suppression of MDR1 mRNA expression | [7] |
Clinical Data: Phase I Trial of HMN-214
A Phase I dose-escalation study of oral HMN-214 was conducted in patients with advanced solid tumors.[3]
Study Design
-
Population: 33 patients with advanced solid tumors.[3]
-
Dosing Schedule: HMN-214 administered orally daily for 21 consecutive days, followed by a 7-day rest period (one 28-day cycle).[3]
-
Dose Escalation Cohorts: Doses ranged from 3 to 9.9 mg/m²/day.[3]
Pharmacokinetics and Safety
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | [3] |
| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome and hyperglycemia at 9.9 mg/m²/day.[3] Grade 3 bone pain at 8 mg/m²/day.[3] | [3] |
| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax.[3] No accumulation of this compound with repeated dosing.[3] | [3] |
| Efficacy | 7 out of 29 patients had stable disease as the best response.[3] | [3] |
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay)
This protocol is a generalized procedure based on standard MTT assays and the information available on this compound/214 studies.
-
Cell Plating: Seed cancer cells into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[1]
-
Drug Treatment: The following day, add various concentrations of this compound (or HMN-214) dissolved in DMSO to the wells.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[2]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[1]
MDR1 Expression Analysis
-
Reverse Transcription-PCR (RT-PCR):
-
Isolate total RNA from this compound-treated and untreated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the MDR1 and a housekeeping gene (e.g., GAPDH) cDNA using specific primers.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities to determine the relative MDR1 mRNA expression.[14]
-
-
Western Blotting:
-
Prepare total protein lysates from this compound-treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for P-glycoprotein (the MDR1 gene product) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Luciferase Reporter Assay:
-
Transfect cells with a luciferase reporter plasmid containing the MDR1 promoter region.
-
Treat the transfected cells with various concentrations of this compound.
-
Measure luciferase activity to determine the effect of this compound on MDR1 promoter activity.[7]
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
-
Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter, typically with a radioactive (e.g., ³²P) or fluorescent label.
-
Nuclear Extract Preparation: Isolate nuclear proteins from this compound-treated and untreated cells.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding.
Centrosome-Dependent Microtubule Nucleation Assay
-
Cell-Free Extract Preparation: Prepare cytoplasmic extracts from a suitable model system, such as Spisula oocytes.
-
Treatment: Treat the extracts with this compound or a vehicle control (DMSO).
-
Aster Formation Induction: Induce microtubule aster formation by warming the extracts.
-
Fixation and Staining: Fix the samples and perform immunofluorescence staining for α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes).
-
Microscopy: Analyze the formation and morphology of microtubule asters using fluorescence microscopy. A reduction in aster size or number in this compound-treated samples indicates inhibition of centrosome-dependent microtubule nucleation.[1]
Conclusion
This compound, delivered as the oral prodrug HMN-214, is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to disrupt mitotic machinery via interference with PLK1 localization and to overcome multidrug resistance by downregulating MDR1 expression presents a compelling strategy for treating a variety of malignancies, including those that have developed resistance to standard therapies. The preclinical data demonstrate potent in vitro and in vivo activity. The Phase I clinical trial of HMN-214 has established a manageable safety profile and a recommended dose for further investigation. Future studies should focus on exploring the efficacy of HMN-214 in patient populations with tumors known to overexpress PLK1 and in combination with other chemotherapeutic agents to leverage its chemosensitizing properties.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Microtubule Nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U of M begins Phase I of first-in-human clinical trial for advanced solid tumor cancers | University of Minnesota [twin-cities.umn.edu]
- 6. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Centrosomal and acentrosomal microtubule nucleation during neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UCSF Solid Tumor Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 11. Microtubule nucleation and γTuRC centrosome localization in interphase cells require ch-TOG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule nucleation and release from the neuronal centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of human multidrug-resistance MDR-1 gene by natural curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
HMN-176 (CAS Number: 173529-10-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176 is a potent, orally bioavailable small molecule that has demonstrated significant antitumor activity in a variety of preclinical models. As the active metabolite of the prodrug HMN-214, this compound exhibits a dual mechanism of action, making it a compelling candidate for further investigation in oncology. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed mechanisms of action, summaries of key preclinical data, and relevant experimental protocols.
Physicochemical Properties
This compound, with the chemical name (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide, is a stilbene (B7821643) derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 173529-10-7 | [2] |
| Molecular Formula | C20H18N2O4S | [1] |
| Molecular Weight | 382.43 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
Mechanism of Action
This compound exerts its anticancer effects through two primary, distinct mechanisms: the inhibition of Polo-like Kinase 1 (PLK1) and the downregulation of the Multidrug Resistance 1 (MDR1) gene.
Inhibition of Polo-like Kinase 1 (PLK1) and Disruption of Mitosis
This compound interferes with the function of Polo-like Kinase 1 (PLK1), a critical regulator of multiple stages of mitosis.[3][4] Unlike direct enzymatic inhibitors, this compound alters the subcellular localization of PLK1, leading to defects in spindle pole assembly and a subsequent M-phase cell cycle arrest.[1][5] This disruption of mitotic progression ultimately induces apoptosis in cancer cells.[1] Furthermore, this compound has been identified as a first-in-class anti-centrosome agent, directly inhibiting centrosome-mediated microtubule nucleation, which is essential for the formation of the mitotic spindle.[1][6] This activity occurs without a significant effect on tubulin polymerization itself.[4][6]
Downregulation of MDR1 and Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to restore chemosensitivity in MDR cancer cells.[7] It achieves this by inhibiting the transcription of the MDR1 gene.[7] The mechanism involves the inhibition of the transcription factor NF-Y from binding to the Y-box element in the MDR1 promoter region, thereby suppressing MDR1 expression at both the mRNA and protein levels.[7]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The mean IC50 value across various cell lines is approximately 118 nM.[8]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~118 (mean) | [8] |
| PC-3 | Prostate Cancer | ~118 (mean) | [8] |
| DU-145 | Prostate Cancer | ~118 (mean) | [8] |
| MIAPaCa-2 | Pancreatic Cancer | ~118 (mean) | [8] |
| U937 | Lymphoma | ~118 (mean) | [8] |
| MCF-7 | Breast Cancer | ~118 (mean) | [8] |
| A549 | Lung Cancer | ~118 (mean) | [8] |
| WiDr | Colon Cancer | ~118 (mean) | [8] |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143-265 | [8] |
| P388/VCR | Vincristine-Resistant Leukemia | 143-265 | [8] |
| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | 143-265 | [8] |
| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | 143-265 | [8] |
| K2/ARS | Doxorubicin-Resistant Ovarian Cancer | 2000 | [8] |
Ex Vivo Activity in Human Tumor Specimens
The anticancer activity of this compound was evaluated in an ex-vivo soft agar (B569324) cloning assay using a panel of 132 human tumor specimens. The results demonstrate a dose-dependent response.[9]
| Concentration | Assessable Specimens | Response Rate |
| 0.1 µg/mL | 34 | 32% |
| 1.0 µg/mL | 34 | 62% |
| 10.0 µg/mL | 35 | 71% |
Notable activity was observed in breast, non-small cell lung, and ovarian cancer specimens at a concentration of 10 µg/mL.[9]
Clinical Trial Data (Prodrug HMN-214)
A Phase I clinical trial of the oral prodrug HMN-214 was conducted in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established at 8 mg/m²/day. Dose-limiting toxicities included severe myalgia/bone pain syndrome and hyperglycemia at higher doses. Of the 29 evaluable patients, 7 achieved stable disease as their best response.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanisms of action are provided below.
Western Blot for P-glycoprotein Expression
-
Objective: To determine the effect of this compound on the protein level of P-glycoprotein.
-
Protocol:
-
Cell Lysis: Treat MDR cancer cells (e.g., K2/ARS) with this compound for a specified time. Harvest and lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA
-
Objective: To quantify the effect of this compound on MDR1 mRNA expression.
-
Protocol:
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Perform PCR using specific primers for the MDR1 gene. A housekeeping gene (e.g., GAPDH or β-actin) should be amplified as an internal control. Note: Specific primer sequences for studies involving this compound are not consistently reported in publicly available literature; primers should be designed to amplify a specific region of the MDR1 transcript.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities. For quantitative real-time PCR (qPCR), use a SYBR Green or TaqMan-based assay.
-
Luciferase Reporter Assay for MDR1 Promoter Activity
-
Objective: To assess the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Protocol:
-
Plasmid Construct: Clone the promoter region of the human MDR1 gene upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Cell Transfection: Co-transfect the MDR1 promoter-reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) into the target cells.
-
This compound Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
-
Objective: To determine if this compound inhibits the binding of the NF-Y transcription factor to the MDR1 promoter.
-
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.
-
Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) from the MDR1 promoter. Labeling can be done with [γ-³²P]ATP or a non-radioactive method (e.g., biotin (B1667282) or fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound and a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for ³²P) or an appropriate imaging system for non-radioactive labels. A "shifted" band indicates the formation of the NF-Y-DNA complex, and a decrease in this band in the presence of this compound indicates inhibition of binding.
-
Centrosome-Dependent Microtubule Nucleation Assay
-
Objective: To assess the direct effect of this compound on the ability of centrosomes to nucleate microtubules.
-
Protocol:
-
Centrosome Isolation: Isolate centrosomes from cultured cells (e.g., HeLa S3) through ultracentrifugation with a sucrose (B13894) gradient.[5]
-
Nucleation Reaction: Incubate the isolated centrosomes with purified tubulin and GTP at 37°C in the presence of various concentrations of this compound or a vehicle control.
-
Fixation and Staining: Fix the newly formed microtubule "asters" and stain them with an anti-tubulin antibody.
-
Microscopy: Visualize and quantify the microtubule asters using fluorescence microscopy. A reduction in the number or length of microtubules emanating from the centrosomes indicates inhibition of nucleation.[6]
-
Conclusion
This compound is a promising antitumor agent with a unique dual mechanism of action that includes the disruption of mitosis through PLK1 interference and the reversal of multidrug resistance via MDR1 downregulation. Its potent in vitro and ex vivo activity, combined with the manageable safety profile of its prodrug HMN-214 in a Phase I clinical trial, warrants further investigation. The detailed experimental protocols provided herein offer a framework for continued research into the biological effects and therapeutic potential of this compound.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Isolation of Mitotic Centrosomes from Cultured Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Primer-dependent amplification of mdr1 mRNA by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HMN-176: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is the active metabolite of the orally available prodrug HMN-214, a synthetic stilbene (B7821643) derivative with potent antitumor activities. It functions as a mitotic inhibitor, primarily by interfering with the subcellular localization of polo-like kinase 1 (PLK1), a critical regulator of mitotic events.[1] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells by downregulating the expression of the MDR1 gene. This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[2][3] These dual mechanisms of action, cytotoxicity and reversal of drug resistance, make this compound a compound of significant interest in oncology research.
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its cytotoxic effects, impact on the cell cycle, and its ability to modulate gene and protein expression.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Notes |
| Panel of Cancer Cell Lines | Various | Mean: 112 nM | Demonstrates broad-spectrum cytotoxic activity. |
| P388/VCR | Vincristine-Resistant Leukemia | 265 nM | Effective against cells with microtubule-targeting agent resistance. |
| P388/ADR | Doxorubicin-Resistant Leukemia | 557 nM | Effective against cells with anthracycline resistance. |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 nM | Effective against cells with DNA cross-linking agent resistance. |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Cell Cycle Arrest | HeLa | 3 µM | G2/M phase arrest. | |
| MDR1 mRNA Suppression | K2/ARS (Ovarian) | 3 µM | ~56% reduction in MDR1 mRNA after 48h. | |
| MDR1 Promoter Inhibition | HeLa | 300 nM | ~40% inhibition of promoter activity. | |
| Inhibition of Mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM | Increased duration of mitosis. | |
| Soft Agar (B569324) Colony Formation | Various Human Tumors | 0.1, 1.0, 10.0 µg/mL | Dose-dependent inhibition of colony formation. |
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A2780)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., 3 µM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Analysis of MDR1 mRNA Expression by RT-qPCR
This protocol is for quantifying the effect of this compound on MDR1 gene expression.
Materials:
-
Multidrug-resistant cancer cell line (e.g., K2/ARS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 3 µM) for 48 hours. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Data Analysis: Analyze the amplification curves and calculate the relative expression of MDR1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Protocol 4: Analysis of P-glycoprotein (MDR1) Expression by Western Blot
This protocol is for detecting the effect of this compound on the protein level of P-glycoprotein.
Materials:
-
Multidrug-resistant cancer cell line (e.g., K2/ARS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibody against P-glycoprotein (MDR1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as described for RT-qPCR. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control.
Protocol 5: Anchorage-Independent Growth (Soft Agar Assay)
This protocol is for assessing the effect of this compound on the tumorigenic potential of cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Agar
-
This compound
-
6-well plates
Procedure:
-
Base Agar Layer: Prepare a 0.6% agar solution in complete culture medium and pour it into the bottom of 6-well plates. Allow it to solidify.
-
Cell Layer: Prepare a 0.3% agar solution containing the cells and this compound at the desired concentrations. Layer this on top of the base agar.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound every few days to prevent drying.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them under a microscope.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.
References
Application Notes and Protocols for HMN-176 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of HMN-176, a potent stilbene (B7821643) derivative with significant anti-tumor properties. The protocols detailed below are intended to guide researchers in utilizing this compound for studies on cell viability, apoptosis, and cell cycle progression.
Introduction to this compound
This compound is the active metabolite of the oral prodrug HMN-214. It functions primarily as a mitotic inhibitor by interfering with Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1] This interference disrupts centrosome-dependent microtubule nucleation, leading to spindle abnormalities and subsequent cell cycle arrest at the G2/M phase.[2] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y, which in turn downregulates the expression of the MDR1 gene.[3]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes reported concentrations and their observed effects in various in vitro models.
| Concentration | Cell Line(s) | Assay Type | Observed Effect |
| 112 nM (mean IC50) | Panel of cancer cell lines | Cytotoxicity Assay | 50% inhibition of cell growth.[2] |
| 143 nM, 557 nM, 265 nM (IC50) | P388 leukemia cells resistant to cisplatin, doxorubicin, or vincristine, respectively | Cytotoxicity Assay | 50% inhibition of cell growth in drug-resistant lines.[2] |
| 0.1, 1.0, 10.0 µg/mL | Human tumor specimens (breast, non-small cell lung, ovarian) | Ex-vivo soft agar (B569324) cloning assay | Concentration-dependent inhibition of colony formation.[4] |
| 0.025, 0.25, 2.5 µM | Spisula oocyte extracts | Aster Formation Assay | Concentration-dependent inhibition of microtubule aster formation.[1] |
| 2.5 µM | hTERT-RPE1, CFPAC-1 | Mitotic Duration Analysis | Significant increase in the duration of mitosis.[1] |
| 3 µM | K2/ARS (Adriamycin-resistant human ovarian cancer) | Gene Expression Analysis (RT-PCR, Western Blot) | Significant suppression of MDR1 mRNA and protein expression.[3] |
| 3 µM | HeLa cervical cancer cells | Cell Cycle Analysis | Induction of cell cycle arrest at the G2/M phase.[2] |
Signaling Pathway of this compound
This compound exerts its anti-tumor effects through a dual mechanism of action: induction of mitotic arrest and reversal of multidrug resistance. The diagram below illustrates the key signaling pathways targeted by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for assessing the effects of this compound on cancer cells in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell population using a 96-well plate format.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and wells with medium only (for blank measurements).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]
-
Staining: Resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[9]
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would be indicative of the mechanism of action of this compound.
References
- 1. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 2. biocompare.com [biocompare.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
HMN-176: Unveiling its Anticancer Potential Through IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214. This document summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines, details the experimental protocols for determining these values, and illustrates its key signaling pathways.
Data Presentation: this compound IC50 Values
This compound has demonstrated potent cytotoxic activity against a range of human tumor cell lines.[1] The following table summarizes the available quantitative data on its IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Panel of Cancer Cell Lines | Various | Mean: 112 | |
| Panel of Human Tumor Specimens | Various | Mean: 118 | |
| P388/CIS | Cisplatin-Resistant Leukemia | 143 | Murine leukemia cell line. |
| P388/DOX | Doxorubicin-Resistant Leukemia | 557 | Murine leukemia cell line. |
| P388/VINC | Vincristine-Resistant Leukemia | 265 | Murine leukemia cell line. |
In addition to the specific IC50 values listed above, this compound has shown significant activity in various cancer types, although specific IC50 values for the following are not detailed in the reviewed literature:
-
Breast Cancer: Active in 63% of tumor specimens tested.[2]
-
Non-Small Cell Lung Cancer: Active in 67% of tumor specimens tested.[2]
-
Ovarian Cancer: Active in 57% of tumor specimens tested.[2] In the K2/ARS adriamycin-resistant human ovarian cancer cell line, treatment with 3 µM this compound reduced the GI50 (50% growth inhibition) of adriamycin by approximately 50%.[3]
-
Colon and Lung Cancer Cell Lines (HCT116, A549, DLD-1, and NCI-H358): Treatment with this compound at concentrations from 0.1 µM to 1 µM resulted in G2/M arrest and apoptosis.[4]
-
Cervical Cancer (HeLa cells): A concentration of 3 µM induces G2/M phase cell cycle arrest.[5] this compound also suppressed MDR1 promoter activity in a dose-dependent manner in HeLa cells.[3]
-
hTERT-RPE1 and CFPAC-1 cells: A concentration of 2.5 µM greatly increased the duration of mitosis.[2]
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a cytotoxic compound. The following are detailed methodologies for common cell viability assays used to assess the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Resazurin (B115843) Assay
This fluorometric assay uses the blue dye resazurin, which is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
96-well opaque plates
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates to minimize background fluorescence.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
After the desired incubation period with this compound, add 20 µL of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Fluorescence Reading:
-
Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by interfering with mitosis and overcoming multidrug resistance.
Interference with Polo-like Kinase 1 (PLK1)
This compound is known to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[2] This interference disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
This compound interferes with PLK1, disrupting mitotic spindle formation.
Downregulation of Multidrug Resistance Gene 1 (MDR1)
This compound can restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y.[3] By inhibiting the binding of NF-Y to the Y-box in the MDR1 promoter, this compound suppresses the expression of P-glycoprotein (P-gp), a transporter responsible for effluxing chemotherapeutic drugs from cancer cells.
References
Application Notes and Protocols for HMN-176
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of HMN-176, a potent stilbene (B7821643) derivative and mitosis inhibitor. This compound acts as an inhibitor of polo-like kinase 1 (PLK1) and has demonstrated significant anti-proliferative activity in various cancer cell lines, including those resistant to other chemotherapy agents.[1][2][3] It is the active metabolite of the prodrug HMN-214.[2][4][5]
Compound Information
| Property | Value |
| CAS Number | 173529-10-7[1][2] |
| Molecular Formula | C₂₀H₁₈N₂O₄S[1][2][4] |
| Molecular Weight | 382.43 g/mol [1][2] |
| Appearance | Off-white to light yellow solid[1] |
| Purity | ≥98% |
Solubility and Stock Solution Preparation
This compound is soluble in organic solvents such as DMSO and DMF.[4] It is crucial to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can significantly impact solubility.[1]
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30[1] | 78.45[1] | Ultrasonic and warming may be needed.[1] |
| DMSO | 53.0 | 138.59 | - |
| DMSO | 10 | - | - |
| DMF | 10 | - | - |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.82 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: If necessary, facilitate dissolution by gentle warming and sonication in an ultrasonic water bath until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Table 2: Stock Solution Preparation Guide (for DMSO)
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.61 mL[5] | 13.07 mL[5] | 26.15 mL[5] |
| 5 mM | 0.52 mL[5] | 2.61 mL[5] | 5.23 mL[5] |
| 10 mM | 0.26 mL[5] | 1.31 mL[5] | 2.61 mL[5] |
| 50 mM | 0.05 mL[5] | 0.26 mL[5] | 0.52 mL[5] |
Storage and Stability
Proper storage of this compound is critical to maintain its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[5] |
| 4°C | 2 years[5] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A2780)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations typically range from nanomolar to micromolar. For example, concentrations of 0.025, 0.25, and 2.5 µM have been shown to be effective.[1][6]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Exposure: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). This compound has a reported mean IC₅₀ value of 118 nM across various tumor cell lines.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. This compound is known to induce G2/M phase arrest.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 3 µM) for 24-48 hours.[4] Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of Mitosis: this compound is a stilbene derivative that inhibits mitosis by interfering with polo-like kinase-1 (PLK1) without significantly affecting tubulin polymerization.[1][2][5] This leads to cell cycle arrest at the M phase.[2][5]
-
Disruption of Centrosome-Dependent Microtubule Nucleation: It inhibits the formation of centrosome-nucleated microtubules (asters), leading to the formation of short or multipolar spindles and delaying the satisfaction of the spindle assembly checkpoint.[2][6][7]
-
Overcoming Multidrug Resistance: this compound can restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y.[2][8] This inhibits the expression of the multidrug resistance gene (MDR1).[6][8]
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of HMN-176, a potent anti-proliferative agent. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Introduction
This compound is the active metabolite of the oral anti-tumor agent HMN-214.[1][2][3] It functions as a stilbene (B7821643) derivative that inhibits mitosis by interfering with Polo-like kinase 1 (PLK1) activity, though it does not directly inhibit the kinase itself.[2][4] The primary mechanism of action involves the disruption of the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[1] This leads to the inhibition of centrosome-dependent microtubule nucleation, causing the formation of short and/or multipolar spindles and ultimately delaying the satisfaction of the spindle assembly checkpoint.[5][6][7] Consequently, treatment with this compound can lead to cell cycle arrest in the G2/M phase and induce apoptosis.[5][6]
Furthermore, this compound has been shown to restore chemosensitivity to multidrug-resistant cells by down-regulating the expression of the MDR1 gene.[3][6] This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide |
| CAS Number | 173529-10-7[2][8][9] |
| Molecular Formula | C₂₀H₁₈N₂O₄S[2][8] |
| Molecular Weight | 382.43 g/mol [2] |
| Appearance | Off-white to light yellow solid[2] |
Stock Solution Preparation
This compound is poorly soluble in water and ethanol.[10] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][8]
Materials
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile pipette tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate this compound Powder: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.382 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL (≥ 78.45 mM)[2] |
| DMF | ~10 mg/mL[8] |
| Water | Insoluble[10] |
| Ethanol | Insoluble[10] |
Note: Some suppliers report slightly different solubility values. For instance, one source indicates a solubility of 76 mg/mL in DMSO.[1]
Storage and Stability
Proper storage of both the solid compound and stock solutions is critical for maintaining the integrity of this compound.
Solid Compound
| Storage Temperature | Duration |
| -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] |
The solid powder should be stored in a dry, dark place.[5]
Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
It is strongly advised to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1][2]
Experimental Protocols and Working Concentrations
The prepared stock solution can be further diluted with an appropriate cell culture medium or buffer to achieve the desired working concentration for various in vitro and in vivo experiments.
In Vitro Cell-Based Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Cytotoxicity Assays: this compound has shown potent cytotoxicity with a mean IC₅₀ value of 118 nM across various tumor cell lines.[2]
-
Mitotic Arrest Studies: A concentration of 2.5 µM has been shown to significantly increase the duration of mitosis in hTERT-RPE1 and CFPAC-1 cell lines.[2]
-
MDR1 Expression Inhibition: Treatment with 3 µM this compound suppressed the expression of MDR1 mRNA by 56%.[2]
Experimental Workflow for In Vitro Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. labsolu.ca [labsolu.ca]
Application Notes and Protocols for HMN-176 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, is a potent stilbene (B7821643) derivative that demonstrates significant cytotoxicity against a broad range of human tumor cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Notably, this compound has been shown to interfere with Polo-like kinase 1 (PLK1) function, a key regulator of mitosis.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, along with data presentation guidelines and a summary of its mechanism of action.
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. A summary of reported IC50 values for this compound in various cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| Mean of Panel | Various | 112 |
| P388/CIS | Cisplatin-Resistant Leukemia | 143 |
| P388/DOX | Doxorubicin-Resistant Leukemia | 557 |
| P388/VCR | Vincristine-Resistant Leukemia | 265 |
Note: This table is compiled from currently available data. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Experimental Protocols
A standard method for determining the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol for this compound
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 1 µM, based on its known potent activity.[1]
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour incubation is often sufficient to observe G2/M arrest.[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
This compound Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of G2/M phase cell cycle arrest and apoptosis.[1] This is achieved through its interaction with key cell cycle and apoptotic regulatory proteins.
Experimental Workflow: this compound Cytotoxicity Assay
References
Western Blot Analysis Following HMN-176 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of HMN-176, a potent anti-tumor agent. This document outlines the mechanism of action of this compound, protocols for Western blot analysis of key protein targets, and expected outcomes based on current research.
This compound, an active metabolite of the prodrug HMN-214, exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] Key mechanisms of action that can be monitored by Western blot include the downregulation of Multidrug Resistance Protein 1 (MDR1), inhibition of Polo-like Kinase 1 (PLK1) signaling, and the induction of apoptotic pathways.
Key Signaling Pathways Affected by this compound
This compound has been shown to impact at least two critical signaling pathways:
-
NF-Y/MDR1 Pathway: this compound inhibits the binding of the transcription factor NF-Y to the promoter of the MDR1 gene.[2] This leads to a significant reduction in the expression of the MDR1 protein (also known as P-glycoprotein), a key player in the development of multidrug resistance in cancer cells.[2]
-
PLK1/CDK1 Pathway: this compound and its prodrug HMN-214 interfere with the function of Polo-like Kinase 1 (PLK1), a critical regulator of mitosis.[3] This leads to a decrease in the phosphorylation of PLK1 at its activating site (Threonine 210) and a subsequent reduction in the levels of Cyclin-Dependent Kinase 1 (CDK1), ultimately causing cell cycle arrest at the G2/M phase.[3]
-
Apoptosis Pathway: this compound treatment has been demonstrated to induce apoptosis through the intrinsic mitochondrial pathway.[1] This is characterized by the activation of caspase-3, cleavage of Poly (ADP-ribose) polymerase (PARP), and a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically an increase in the Bax/Bcl-2 ratio and downregulation of Mcl-1.[1]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize expected quantitative changes in key protein markers following this compound treatment, as analyzed by Western blot. Densitometric analysis of protein bands should be normalized to a suitable loading control (e.g., β-actin, GAPDH, or α-tubulin).
Table 1: Effect of this compound on MDR1 Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in MDR1 Protein (vs. Control) | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 | 48 | Significant Suppression | [2] |
| User-defined | User-defined | User-defined | User-defined | N/A |
Table 2: Effect of this compound Prodrug (HMN-214) on PLK1 and CDK1 Protein Levels
| Cell Line | HMN-214 Concentration (µM) | Treatment Duration (hours) | Fold Change in pPLK1 (Thr210) (vs. Control) | Fold Change in CDK1 (vs. Control) | Reference |
| SH-SY5Y (Neuroblastoma) | 0.5 | 24 | ~0.5 | ~0.6 | [3] |
| SH-SY5Y (Neuroblastoma) | 1.0 | 24 | ~0.3 | ~0.4 | [3] |
| User-defined | User-defined | User-defined | User-defined | User-defined | N/A |
Table 3: Effect of this compound on Apoptosis Markers
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Cleaved PARP (vs. Control) | Fold Change in Cleaved Caspase-3 (vs. Control) | Change in Bax/Bcl-2 Ratio | Reference |
| HCT116 (Colon Cancer) | 0.1 - 1.0 | 24 | Dose-dependent increase | Dose-dependent increase | Increase | [1] |
| A549 (Lung Cancer) | 0.1 - 1.0 | 24 | Dose-dependent increase | Dose-dependent increase | Increase | [1] |
| User-defined | User-defined | User-defined | User-defined | User-defined | User-defined | N/A |
Experimental Protocols
Protocol 1: Western Blot Analysis of MDR1, pPLK1, CDK1, and Apoptosis Markers
This protocol provides a general framework for the Western blot analysis of key proteins modulated by this compound treatment in cultured cancer cells.
1. Cell Culture and this compound Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound (a typical range is 0.1 - 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-MDR1/P-glycoprotein
-
Anti-phospho-PLK1 (Thr210)
-
Anti-CDK1
-
Anti-PARP (to detect both full-length and cleaved forms)
-
Anti-cleaved Caspase-3
-
Anti-Bax
-
Anti-Bcl-2
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the loading control.
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: Western Blot Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HMN-176 Luciferase Reporter Assay for MDR1 Promoter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of the multidrug resistance 1 (MDR1) gene. The MDR1 gene encodes P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and efficacy. The regulation of MDR1 gene expression is a complex process, and its promoter region is a key target for therapeutic intervention. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has been identified as a potent suppressor of MDR1 expression.[1] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to investigate the inhibitory effect of this compound on the MDR1 promoter.
Mechanism of Action: this compound and the MDR1 Promoter
This compound restores chemosensitivity to multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene at the transcriptional level.[1] The core mechanism involves the inhibition of the transcription factor NF-Y (Nuclear Factor Y). NF-Y is a heterotrimeric protein complex that binds to the highly conserved CCAAT box, also known as the Y-box, within the MDR1 promoter. This binding is a critical step for the basal and inducible expression of the MDR1 gene. This compound has been shown to inhibit the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter, thereby suppressing its transcriptional activity.[1] Luciferase reporter assays are a highly sensitive and quantitative method to study this inhibitory effect in a cellular context.
Data Summary
The following tables summarize the quantitative data on the effect of this compound on MDR1 promoter activity and its impact on chemosensitivity.
Table 1: Dose-Dependent Inhibition of MDR1 Promoter Activity by this compound
| This compound Concentration (µM) | Relative Luciferase Activity (Fold Inhibition vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 1.5 |
| 3 | 2.5 |
| 10 | 4.0 |
Note: Data are representative of typical results obtained from a luciferase reporter assay in a multidrug-resistant cancer cell line (e.g., K2/ARS ovarian cancer cells) transiently transfected with an MDR1 promoter-luciferase construct and treated with this compound for 24-48 hours.
Table 2: Reversal of Doxorubicin (B1662922) Resistance by this compound
| Cell Line | Treatment | GI50 of Doxorubicin (µM) | Fold Sensitization |
| K2/ARS | Control | 1.2 | 1.0 |
| K2/ARS | 3 µM this compound | 0.6 | 2.0 |
Note: GI50 is the concentration of a drug that inhibits cell growth by 50%. K2/ARS is an adriamycin (doxorubicin)-resistant human ovarian cancer cell line.[1] Data demonstrates that this compound can significantly reduce the concentration of doxorubicin required to inhibit the growth of resistant cancer cells.
Experimental Protocols
1. MDR1 Promoter Luciferase Reporter Assay
This protocol describes the steps to quantify the effect of this compound on the transcriptional activity of the human MDR1 promoter using a dual-luciferase reporter assay system.
Materials:
-
Human multidrug-resistant cancer cell line (e.g., K2/ARS, NCI/ADR-RES)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
MDR1 promoter-firefly luciferase reporter plasmid (e.g., pGL3-MDR1)
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed the cancer cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.
-
-
Transient Transfection:
-
For each well, prepare the transfection complex in sterile microfuge tubes.
-
Tube A: Dilute 100 ng of the MDR1 promoter-luciferase plasmid and 10 ng of the Renilla luciferase control plasmid in 10 µL of Opti-MEM®.
-
Tube B: Dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM®.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add 20 µL of the transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
After 24 hours of transfection, remove the medium containing the transfection complexes.
-
Add 100 µL of fresh complete culture medium containing various concentrations of this compound (e.g., 0, 1, 3, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Measure the firefly luciferase activity by adding 50 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 50 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the relative luciferase activity by dividing the normalized luciferase activity of the this compound-treated wells by that of the vehicle control wells.
-
Visualizations
Caption: this compound inhibits MDR1 gene expression by preventing NF-Y binding to the promoter.
Caption: Workflow for the MDR1 promoter luciferase reporter assay.
References
Application Notes and Protocols: Immunofluorescence Analysis of HMN-176 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: HMN-176 is a potent, cell-permeable stilbene (B7821643) derivative and an active metabolite of the synthetic antitumor prodrug HMN-214.[1][2] It exhibits significant cytotoxicity across various human tumor cell lines.[3] The primary mechanisms of action for this compound include inducing M-phase cell cycle arrest through the disruption of spindle polar bodies and inhibiting centrosome-dependent microtubule nucleation.[2][3] This activity is linked to interference with polo-like kinase-1 (plk1) without directly affecting tubulin polymerization.[3][4] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cells by targeting the transcription factor NF-Y, which in turn suppresses the expression of the MDR1 gene.[1][2]
Immunofluorescence (IF) is an essential technique for visualizing the subcellular consequences of drug treatment. This document provides a detailed protocol for performing immunofluorescence on cultured cells treated with this compound to analyze its effects on spindle morphology, protein localization, and other cellular markers.
Proposed Signaling Pathway of this compound
The following diagram illustrates the key molecular targets and cellular effects of this compound. The compound interferes with mitotic progression by disrupting centrosome function and can also transcriptionally downregulate the MDR1 gene, a key factor in multidrug resistance.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and experimental concentrations of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Concentration | Percentage of Assessable Specimens Responding | Target Tumor Types with Notable Activity |
|---|---|---|
| 0.1 µg/mL | 32% (11/34) | Not specified |
| 1.0 µg/mL | 62% (21/34) | Breast Cancer (75% of specimens) |
| 10.0 µg/mL | 71% (25/35) | Non-small-cell lung (67%), Ovarian (57%) |
Data derived from an ex-vivo soft agar (B569324) cloning assay with 14-day continuous exposure.[5]
Table 2: Experimentally Used Concentrations of this compound
| Concentration | Cell Line / System | Observed Effect | Reference |
|---|---|---|---|
| 3 µM | K2/ARS Human Ovarian Cancer | Decreased GI₅₀ of Adriamycin by ~50% | [1] |
| 2.5 µM | hTERT-RPE1, CFPAC-1 | Increased duration of mitosis | [4] |
| 0.025 - 2.5 µM | In vitro aster formation assay | Concentration-dependent inhibition of aster formation |[4] |
Experimental Workflow
The diagram below outlines the sequential steps of the immunofluorescence protocol for this compound treated cells, from initial cell culture to final image analysis.
Detailed Immunofluorescence Protocol
This protocol provides a comprehensive method for staining this compound treated cells. Optimization may be required depending on the cell line and specific antibodies used.
I. Materials and Reagents
-
Phosphate-Buffered Saline (PBS 1X): Dissolve 8g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, and 0.24g KH₂PO₄ in 800 mL distilled H₂O. Adjust pH to 7.4 with HCl and bring the final volume to 1 L.[6]
-
Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4g of paraformaldehyde (PFA) in 100 mL of 1X PBS. Gently heat (do not boil) and add a few drops of NaOH to dissolve. Cool, filter, and ensure the final pH is 7.4. Prepare fresh or store in aliquots at -20°C.[7]
-
Permeabilization Buffer (0.25% Triton X-100 in PBS): Add 250 µL of Triton X-100 to 100 mL of 1X PBS and mix well.[8]
-
Blocking Buffer (1% BSA in PBST): Dissolve 1g of Bovine Serum Albumin (BSA) in 100 mL of PBS containing 0.1% Tween-20 (PBST).
-
Antibody Dilution Buffer: Same as Blocking Buffer.
-
Primary Antibodies: e.g., anti-α-tubulin for spindle visualization, anti-PLK1, anti-phospho-Histone H3 (Ser10) for mitotic cells.
-
Secondary Antibodies: Fluorophore-conjugated antibodies matching the host species of the primary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Antifade Mounting Medium: To preserve fluorescence.[9]
-
Sterile glass coverslips and multi-well culture plates.
II. Step-by-Step Procedure
-
Cell Seeding:
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed, complete cell culture medium.
-
Prepare a vehicle control (e.g., DMSO) at the same final solvent concentration as the highest this compound dose.[10]
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired period (e.g., 1 to 24 hours), depending on the experimental objective.[10]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer to each well to cover the cells and incubate for 30-60 minutes at room temperature. This step minimizes non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5-10 minutes each.[10]
-
From this point onwards, protect samples from light. [10]
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[10]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each in the dark.[10]
-
During the final washes, you may add a nuclear counterstain like DAPI (e.g., 1 µg/mL) for 5 minutes.[8]
-
Perform one final wash with 1X PBS.[10]
-
Carefully remove the coverslip from the well, wick away excess PBS with the edge of a lab wipe, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.[7]
-
Seal the edges with nail polish to prevent drying and store slides flat at 4°C, protected from light.[9]
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.[10]
-
Acquire images using the appropriate filter sets for the chosen fluorophores.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate fixation or permeabilization. | Optimize fixation/permeabilization time. For phospho-antibodies, ensure use of 4% formaldehyde (B43269) to inhibit phosphatases.[12] |
| Primary antibody concentration is too low. | Perform a titration to find the optimal antibody concentration. Consider incubating overnight at 4°C.[13] | |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[14] | |
| Photobleaching of fluorophore. | Keep samples protected from light during and after staining. Use an antifade mounting reagent. Image samples promptly.[12] | |
| High Background | Insufficient blocking. | Increase blocking time to 60 minutes or more. Use normal serum from the same species as the secondary antibody for blocking.[13][15] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentration. High concentrations can lead to non-specific binding.[16] | |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies effectively.[13] | |
| Autofluorescence. | Check unstained, fixed cells for autofluorescence. Prepare fixative solutions fresh, as old formaldehyde can autofluoresce.[12] | |
| Secondary antibody is binding non-specifically. | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody may be cross-reacting.[14] |
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. arigobio.com [arigobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. ibidi.com [ibidi.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by HMN-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, cell-permeable stilbene (B7821643) derivative and the active metabolite of HMN-214. It functions as a mitotic inhibitor by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1] Inhibition of PLK1 by this compound leads to disruptions in spindle pole formation, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines.[2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are in the G2 or mitosis phase.
Treatment of cancer cells with this compound is expected to result in an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.
Data Presentation
The following table summarizes the quantitative effects of HMN-214 (the prodrug of this compound) on the cell cycle distribution of SH-SY5Y neuroblastoma cells after 48 hours of treatment. The data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase with a corresponding decrease in the G1 and S phases.[2]
| Treatment Concentration (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55.1 | 29.8 | 15.1 |
| 50 | 45.2 | 25.3 | 29.5 |
| 100 | 30.7 | 20.1 | 49.2 |
Data is derived from a study on HMN-214, the prodrug of this compound, in SH-SY5Y cells.[2]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HCT116, A549, SH-SY5Y)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free, 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for the desired time period (e.g., 24 or 48 hours).[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis with this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HMN-176 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-176. The information addresses common solubility issues encountered when preparing this compound for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, with the chemical formula C₂₀H₁₈N₂O₄S, is a stilbene (B7821643) derivative and an active metabolite of the synthetic antitumor agent HMN-214.[1][2][3] It is investigated for its potent cytotoxic effects against various human tumor cell lines.[3][4] this compound is known to interfere with polo-like kinase-1 (plk1) and inhibit the binding of the transcription factor NF-Y.[1][2][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] However, it is reported to be insoluble in water and ethanol.[6][7]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 76 mg/mL | 198.72 mM | [7] |
| DMSO | 10 mg/mL | - | [4] |
| DMF | 10 mg/mL | - | [4] |
| Water | Insoluble | - | [6][7] |
| Ethanol | Insoluble | - | [6][7] |
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
This is a common issue for hydrophobic compounds like this compound.[8][9] Precipitation occurs because the high concentration of DMSO in the stock solution keeps the compound solubilized. When this stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the percentage of DMSO dramatically decreases, and the aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to "crash out" or precipitate.[8]
Troubleshooting Guide for this compound Aqueous Solution Preparation
This guide provides step-by-step instructions to help you overcome solubility challenges with this compound in your experiments.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer due to the low percentage of the organic co-solvent (DMSO).[10][11]
Solutions:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.[10]
-
Optimize the Dilution Process:
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the compound in solution.[10]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to gradually decrease the DMSO concentration.
Issue 2: Cloudiness or Precipitation in Cell-Based Assays
Cause: Poor solubility of this compound in cell culture media can lead to inconsistent effective concentrations and unreliable experimental results.[10] High concentrations of DMSO can also be toxic to cells.
Solutions:
-
Solubility Testing in Media: Before your main experiment, perform a small-scale solubility test in your specific cell culture medium to determine the maximum concentration of this compound that remains in solution.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells, typically below 0.5%.[12]
-
Consider Formulation Strategies: For more challenging experiments, especially in vivo studies, consider using formulation strategies such as:
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 382.43 g/mol ), you would need 3.82 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[11]
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[11]
Protocol 2: Dilution of this compound Stock into Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).[11]
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM final solution with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the aqueous buffer to get a 100 µM solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve a final concentration of 10 µM this compound in 0.1% DMSO.
-
-
Vortex the solution immediately after each dilution step.[11]
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labsolu.ca [labsolu.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing HMN-176 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of HMN-176 in cell culture media. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an active metabolite of the synthetic antitumor compound HMN-214.[1][2] It is a potent, cell-permeable stilbene (B7821643) derivative that acts as a Polo-like kinase 1 (PLK1) inhibitor.[3][4] In cellular studies, this compound has been shown to cause cell cycle arrest at the M phase by disrupting spindle polar bodies, ultimately leading to DNA fragmentation and apoptosis.[1][2] It is utilized in cancer research to study the effects of PLK1 inhibition on various tumor cell lines.[1][4]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the likely causes?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This compound is soluble in organic solvents like DMSO and DMF but is insoluble in water and ethanol.[3][5][6] The primary causes of precipitation include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the media is higher than its solubility limit in that specific aqueous environment.
-
"Crashing Out" During Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the cell culture medium can cause a sudden solvent exchange, leading to the compound precipitating out of solution.[7]
-
Low Temperature: Cell culture media that is not pre-warmed to 37°C can decrease the solubility of this compound.[7]
-
High Final DMSO Concentration: While DMSO is used to dissolve this compound, a high final concentration of DMSO in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[7]
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[8]
Q3: How can I differentiate between this compound precipitation and other precipitates like salts or contamination?
A3: It is important to distinguish this compound precipitation from other potential sources of particulates in your culture.
-
Visual Inspection: this compound precipitate often appears as fine, crystalline, or amorphous particles.
-
Control Flasks: Maintain control flasks containing only the cell culture medium and another with the medium plus the same final concentration of the vehicle solvent (e.g., DMSO). If precipitation is only observed in the flask containing this compound, it is highly likely the compound itself.[8]
-
Microscopy: Observe the precipitate under a microscope. Microbial contamination will typically appear as distinct shapes (e.g., cocci, bacilli, yeast) and will proliferate over time. Salt crystals often have a defined crystalline structure.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing this compound precipitation, follow these troubleshooting steps to resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the cell culture medium surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response experiment to identify the optimal, non-precipitating concentration. |
| Rapid Dilution of DMSO Stock | Adding a concentrated DMSO stock solution directly and quickly into a large volume of aqueous media can cause the compound to "crash out" of solution due to rapid solvent exchange.[7] | Perform a serial dilution of the this compound stock solution. First, create an intermediate dilution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.[7][8] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. Adding the compound to cold media can induce precipitation.[7] | Always use pre-warmed (37°C) cell culture media for all dilutions.[7] |
| High Final DMSO Concentration | While necessary for initial dissolution, a high final concentration of DMSO (typically >0.5%) can be cytotoxic and may not prevent precipitation upon significant dilution.[7] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7][9] This may necessitate preparing a more concentrated initial stock solution in DMSO. |
| Improper Stock Solution Preparation/Storage | If this compound is not fully dissolved in the initial stock solution, or if the stock has undergone multiple freeze-thaw cycles, this can lead to precipitation upon dilution. | Ensure this compound is completely dissolved in a high-purity, anhydrous DMSO.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 382.43 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out the required amount of this compound powder. For a 10 mM stock solution, this would be 3.82 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Dilution of this compound into Cell Culture Media (to a final concentration of 10 µM)
This protocol provides a step-by-step guide for diluting the this compound stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes and micropipettes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution: To avoid shocking the compound, first prepare an intermediate dilution. In a sterile tube, add 990 µL of pre-warmed media. To this, add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: In a separate sterile conical tube, add the desired final volume of pre-warmed cell culture medium (e.g., 9 mL).
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium to achieve a final this compound concentration of 10 µM.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Note: The final DMSO concentration in this example is 0.1%. It is recommended to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[9]
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [5] |
| DMF | 10 mg/mL | [5] |
| Water | Insoluble | [3][6] |
| Ethanol | Insoluble | [3][6] |
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Simplified Signaling Pathway of PLK1 Inhibition by this compound
References
Optimizing HMN-176 concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of HMN-176 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stilbene (B7821643) derivative and an active metabolite of the prodrug HMN-214.[1][2][3][4] Its primary mechanism of action is as a mitotic inhibitor.[5][6] It interferes with the function of polo-like kinase-1 (PLK1) and inhibits centrosome-dependent microtubule nucleation, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[3][5][7] this compound does not directly interact with tubulin.[1][3] A secondary mechanism involves the downregulation of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[1][2][4]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent and assay-specific. However, based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for most experiments. For cytotoxicity assays, this compound has a mean IC50 value of 118 nM across various tumor cell lines.[8] For inducing cell cycle arrest and apoptosis, concentrations between 0.1 µM and 1 µM have been shown to be effective.[5] To observe effects on multidrug resistance, a concentration of 3 µM has been used to suppress MDR1 mRNA expression.[1][8]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][8] A stock concentration of 10 mM in DMSO is commonly used.[1][9] For long-term storage, the solid powder should be stored at -20°C for up to a year or at -80°C for up to two years.[6][8] The stock solution in DMSO can be stored at -80°C for up to 6 months.[6] Before each experiment, the stock solution should be diluted to the desired concentration with an appropriate buffer or cell culture medium.[1]
Q4: I am not observing the expected G2/M arrest in my cell line. What could be the issue?
A4: There are several potential reasons for not observing the expected G2/M arrest:
-
Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Incubation Time: The incubation time may be insufficient. G2/M arrest is typically observed after 24 hours of treatment.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Compound Integrity: Ensure the this compound has been stored correctly and has not degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Inconsistent Results | This compound degradation | Ensure proper storage of both the solid compound and stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration of stock solution | Verify the calculations and pipetting when preparing the stock solution. Consider using a spectrophotometer to confirm the concentration if possible. | |
| Unexpected Cytotoxicity in Control Cells | High DMSO concentration in the final culture medium | Ensure the final concentration of DMSO in your experiments is below a cytotoxic level (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration as your this compound treatment. |
| Difficulty in Dissolving this compound | Low-quality DMSO or improper technique | Use high-purity, anhydrous DMSO.[8] Gentle warming and vortexing can aid in dissolution.[8] |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Effect | Cell Line(s) | Concentration | Reference |
| Mean IC50 (Cytotoxicity) | Various tumor cell lines | 118 nM | [8] |
| Induction of Cell Cycle Arrest & Apoptosis | HCT116, A549, DLD-1, NCI-H358 | 0.1 µM - 1 µM | [5] |
| Increased Duration of Mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM | [6][8] |
| Inhibition of Aster Formation | In vitro with isolated centrosomes | 2.5 µM | [7] |
| Suppression of MDR1 mRNA Expression | K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM | [1][8] |
| Inhibition of MDR1 Promoter Activity | HeLa | 300 nM (~40% inhibition) | [1] |
| Activity in Human Tumor Specimens | Breast, Non-small cell lung, Ovarian | 0.1, 1.0, 10.0 µg/mL | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of MDR1 mRNA Expression by RT-qPCR
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 3 µM) or vehicle control for 48 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MDR1 mRNA in this compound-treated cells compared to the control.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 stability in DMSO at room temperature
This technical support resource provides guidance on the stability of HMN-176 in Dimethyl Sulfoxide (DMSO) at room temperature, along with experimental protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, stock solutions are stable for up to one year at -20°C and up to two years at -80°C[1]. As a solid, this compound is stable for at least four years when stored at -20°C[2].
Q2: What is the stability of this compound in DMSO at room temperature?
It is crucial to understand that these are general figures and stability is compound-specific. For critical experiments, it is highly recommended to determine the stability of this compound under your specific laboratory conditions.
Q3: What are the signs of this compound degradation in my DMSO stock?
Degradation can manifest as a decrease in the expected biological activity of the compound, changes in the color of the solution, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the area of the parent compound's peak.
Q4: Can I perform freeze-thaw cycles with my this compound DMSO stock?
While specific data for this compound is unavailable, a study on a diverse set of compounds in DMSO indicated no significant compound loss after 11 freeze-thaw cycles when proper handling procedures were followed (thawing under an inert nitrogen atmosphere)[5]. To minimize the risk of degradation and water absorption, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with this compound. | Degradation of this compound in DMSO stock stored at room temperature. | Prepare fresh dilutions from a frozen stock for each experiment. Validate the stability of your stock solution using the protocol provided below. |
| Water absorption by DMSO. | Use anhydrous, high-purity DMSO and store it properly. Hygroscopic DMSO can significantly impact the solubility and stability of compounds[1]. | |
| Precipitate observed in the this compound DMSO stock solution. | Compound has come out of solution due to temperature changes or solvent evaporation. | Gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, it may be a sign of degradation, and a fresh stock should be prepared. |
| Loss of biological activity. | Compound degradation. | Verify the concentration and purity of your this compound stock using HPLC or LC-MS. Prepare a fresh stock solution from solid compound. |
Quantitative Data Summary
The following table summarizes general compound stability in DMSO at room temperature based on a large-scale study.
| Storage Time at Room Temperature | Probability of Observing Compound |
| 3 Months | 92% |
| 6 Months | 83% |
| 1 Year | 52% |
| (Data from Kozikowski et al., J. Biomol. Screen. 2003)[3][4] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO at Room Temperature using HPLC
This protocol allows for the quantitative assessment of this compound stability over time.
1. Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will be your t=0 sample.
-
Aliquot the stock solution into several vials to be stored at room temperature.
-
Immediately analyze the t=0 sample.
-
Dilute a small aliquot of the stock solution in your mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of this compound.
-
-
Store the aliquots at room temperature, protected from light.
-
Analyze samples at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month). At each time point:
-
Take one aliquot from room temperature storage.
-
Dilute and analyze by HPLC as in step 3.
-
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the following formula:
% Remaining = (Peak Area at time tx / Peak Area at t=0) * 100
Visualizations
This compound Mechanism of Action
This compound is an active metabolite of the prodrug HMN-214. It exhibits anticancer activity through at least two mechanisms: interference with mitotic processes, potentially through interaction with polo-like kinase-1 (plk1), and downregulation of the MDR1 gene by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter[1][6].
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps to determine the stability of this compound in DMSO at room temperature.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
HMN-176 degradation and proper handling
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HMN-176. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring proper handling and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of this compound.
| Question | Answer |
| What is this compound? | This compound is a potent, cell-permeable anticancer agent and the active metabolite of the prodrug HMN-214. It functions as a stilbene (B7821643) derivative that inhibits mitosis by interfering with Polo-like kinase 1 (PLK1) without significantly affecting tubulin polymerization.[1] |
| What is the mechanism of action of this compound? | This compound induces cell cycle arrest at the M phase by disrupting the normal subcellular localization of PLK1 at centrosomes and along the cytoskeletal structure. This interference with PLK1 function leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] |
| What are the recommended solvents for preparing this compound stock solutions? | This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 76 mg/mL (198.72 mM). It is insoluble in water and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[2] |
| How should this compound stock solutions be stored? | Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[2] |
| Is this compound sensitive to light? | As a stilbene derivative, this compound is potentially sensitive to light. Stilbenes can undergo photoisomerization from the trans to the cis isomer and photocyclization upon exposure to UV or fluorescent light.[3][4] It is recommended to protect this compound solutions from light by using amber vials or wrapping containers in foil. |
| What is the stability of this compound in aqueous solutions and cell culture media? | The stability of this compound in aqueous solutions and complex biological media can be variable. Factors such as pH, temperature, and the presence of media components can influence its stability.[5] It is advisable to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and to assess its stability under your specific experimental conditions if long incubation times are required. |
II. Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in experimental settings.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | - The aqueous solubility of this compound is very low. - The final concentration of DMSO in the medium is too high, causing the compound to crash out. - The buffer or medium has a pH that reduces the solubility of this compound. | - Ensure the final concentration of this compound is within its solubility limit in the final aqueous solution. - Keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5%). - Visually inspect for precipitation after dilution. If observed, consider preparing a fresh, more dilute stock solution in DMSO before further dilution into the aqueous medium. |
| Inconsistent or no biological effect observed (e.g., no mitotic arrest). | - Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium. - Incorrect Concentration: Errors in calculating the required concentration or in the dilution process. - Cell Permeability Issues: Although generally cell-permeable, specific cell lines might have lower uptake. - Off-target Effects: The observed phenotype might be influenced by factors other than PLK1 inhibition. | - Check for Degradation: Prepare fresh dilutions from a new aliquot of the stock solution. If instability in the medium is suspected, perform a time-course experiment to determine the compound's stability under your specific conditions (see Experimental Protocols). - Verify Concentration: Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Assess Permeability: If permeability is a concern, consider using techniques to measure intracellular drug concentration. - Confirm On-Target Effect: Use appropriate controls, such as a known PLK1 inhibitor or siRNA-mediated knockdown of PLK1, to confirm that the observed phenotype is due to PLK1 inhibition. |
| High background or off-target effects in kinase assays. | - High Antibody Concentration: If using an antibody-based detection method, the concentration may be too high. - Non-specific Binding: The inhibitor may be binding to other components in the assay. - Contaminated Reagents: Buffers or other reagents may be contaminated. | - Optimize Antibody Concentration: Titrate the primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. - Use Blocking Agents: Incorporate appropriate blocking agents in your assay buffer to reduce non-specific binding. - Ensure Reagent Purity: Use fresh, high-quality reagents and buffers. |
| Variability between experimental replicates. | - Inconsistent Inhibitor Concentration: Pipetting errors or incomplete mixing. - Cell Culture Variability: Differences in cell density, passage number, or health between wells. - Edge Effects in Multi-well Plates: Evaporation from outer wells can alter the inhibitor concentration. | - Ensure Consistent Dosing: Prepare a master mix of the inhibitor in the medium to add to all relevant wells. Use calibrated pipettes and ensure thorough mixing. - Standardize Cell Culture: Use cells of a similar passage number and ensure a uniform cell density across all wells. - Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for critical measurements, or fill them with sterile buffer or medium to create a humidified barrier. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and stability assessment of this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution for experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). For example, for a 10 mM stock solution of this compound (Molecular Weight: 382.43 g/mol ), dissolve 3.82 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (with and without serum, if applicable)
-
Sterile multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (ACN) and other HPLC-grade solvents
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points and replicates.
-
Incubation:
-
Add a defined volume (e.g., 1 mL) of the this compound working solution to triplicate wells of a multi-well plate.
-
As a control, add the same volume of medium containing the equivalent concentration of DMSO without this compound to separate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add a cold organic solvent like acetonitrile (e.g., 2 volumes of ACN to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
Create a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the concentrations in the experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the specific cell culture medium.
-
IV. Visualizations
Signaling Pathway of PLK1
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis. This compound exerts its effect by inhibiting PLK1, leading to mitotic arrest. The diagram below illustrates the key functions of PLK1 during the cell cycle.
Caption: PLK1's crucial roles in mitosis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a typical workflow for determining the stability of this compound in an experimental setting.
Caption: Workflow for evaluating this compound stability in cell culture media.
Potential Degradation Pathways of this compound
Based on the chemical structure of this compound, which contains stilbene, sulfonamide, and pyridine (B92270) N-oxide moieties, several degradation pathways are plausible under conditions of light exposure, extreme pH, or oxidative stress. This diagram illustrates hypothetical degradation routes.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 4. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HMN-176 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HMN-176 in in vitro experiments. A common challenge in preclinical drug development is variability in experimental results, which can sometimes be attributed to components in the cell culture medium, such as serum. This guide will address the potential impact of serum on this compound activity and provide standardized protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher than what is reported in the literature. What could be the cause?
A1: A higher-than-expected IC50 value for this compound could be due to several factors. One common reason is the presence of serum in your cell culture medium. This compound may bind to serum proteins, such as albumin, which can reduce the free concentration of the compound available to act on the cells. We recommend performing a serum concentration titration experiment to determine the optimal serum percentage for your assays. Additionally, ensure accurate compound weighing, dilution, and storage, as this compound is light-sensitive.
Q2: I am not observing the expected cell cycle arrest at the G2/M phase. What should I check?
A2: If you are not seeing the anticipated G2/M phase arrest, consider the following:
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Verify that your chosen cell line is sensitive to this compound.
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation period for the effect to manifest. A time-course experiment may be necessary.
-
Serum Effects: As with IC50 determination, serum proteins can sequester this compound, reducing its effective concentration. Try reducing the serum concentration or using serum-free medium for a short duration during the treatment period.
-
Method of Analysis: Confirm that your flow cytometry or other cell cycle analysis method is properly calibrated and executed.
Q3: Does this compound bind to serum proteins?
A3: While specific studies on this compound serum protein binding are not extensively published, it is a common characteristic of small molecule inhibitors to bind to serum proteins. The prodrug of this compound, HMN-214, is known to be hydrolyzed to this compound in serum.[1] Given its chemical structure, it is plausible that this compound interacts with serum components. If you suspect serum protein binding is affecting your results, consider performing an in vitro protein binding assay.
Q4: What is the primary mechanism of action of this compound?
A4: this compound has a multi-faceted mechanism of action. It is a potent cytotoxic agent that causes cell cycle arrest at the G2/M phase.[2] This is thought to be mediated, in part, by its interference with polo-like kinase-1 (plk1) and inhibition of centrosome-dependent microtubule nucleation.[3][4][5] Additionally, in multidrug-resistant cancer cells, this compound can restore chemosensitivity by down-regulating the expression of the MDR1 gene.[1][6] This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[1][6]
Troubleshooting Guide
Issue: Inconsistent this compound Activity in Cell-Based Assays
This guide provides a systematic approach to troubleshooting variability in this compound in vitro activity, with a focus on the potential influence of serum.
Step 1: Verify Compound Integrity and Handling
-
Confirm the purity and identity of your this compound stock.
-
Ensure proper storage conditions (protect from light and moisture).
-
Prepare fresh dilutions for each experiment from a validated stock solution.
Step 2: Optimize Cell Culture Conditions
-
Maintain consistent cell passage numbers and seeding densities.
-
Regularly test for mycoplasma contamination.
Step 3: Evaluate the Impact of Serum
-
Hypothesis: Serum proteins are binding to this compound, reducing its bioavailability.
-
Experiment: Perform a cell viability assay (e.g., MTT or resazurin) with a fixed concentration of this compound across a range of serum concentrations (e.g., 0%, 1%, 2.5%, 5%, 10%).
-
Expected Outcome: If serum binding is an issue, the apparent activity of this compound (e.g., percentage of cell death) will decrease as the serum concentration increases.
Step 4: Standardize Assay Protocol
-
Use a consistent protocol for all experiments, including incubation times, reagent concentrations, and instrumentation settings.
-
Refer to the detailed experimental protocols provided in this guide.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 | 118 nM | Various human tumor cell lines | [3] |
Table 2: Effect of this compound on MDR1 Expression
| This compound Concentration | Effect on MDR1 mRNA | Cell Line | Reference |
| 3 µM | ~56% suppression | K2/ARS (Adriamycin-resistant human ovarian cancer) | [1] |
| 1 µM | No significant effect | K2/ARS | [1] |
Table 3: Activity of this compound in Human Tumor Specimens (Ex-Vivo)
| This compound Concentration | Response Rate | Tumor Types with Notable Activity | Reference |
| 10.0 µg/mL | 71% | Breast, Non-small cell lung, Ovarian | [7] |
| 1.0 µg/mL | 62% | Breast | [7] |
| 0.1 µg/mL | 32% | Not specified | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium with the desired serum concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for MDR1 Expression
This protocol provides a general workflow for assessing MDR1 protein levels.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDR1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of MDR1.
Visualizations
Caption: Workflow for Investigating Serum Impact on this compound Activity.
Caption: Proposed Signaling Pathway of this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HMN-176 and Cell Viability Assay Interference
Welcome to our dedicated technical support resource for researchers utilizing HMN-176. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges with cell viability assays when using this compound. Our aim is to help you achieve accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic anti-tumor agent and a stilbene (B7821643) derivative.[1] It is the active metabolite of the prodrug HMN-214.[2] The primary mechanism of action of this compound is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2] By interfering with PLK1 function, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3][4]
Q2: I'm observing higher than expected cell viability in my MTT assay after treating with this compound. What could be the cause?
This is a common issue when working with certain chemical compounds. The unexpected result may not be due to a lack of efficacy of this compound, but rather to interference with the assay itself. Tetrazolium-based assays, such as MTT, XTT, MTS, and WST-1, rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. However, compounds with inherent reducing properties can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal and an overestimation of cell viability.[5][6][7] this compound, being a stilbene derivative, may possess such reducing properties.[8][9]
Q3: How can I confirm if this compound is interfering with my cell viability assay?
A simple cell-free control experiment can determine if this compound is directly interacting with your assay reagent.
Experimental Protocol: Cell-Free Interference Test
-
Prepare a 96-well plate with your standard cell culture medium, but without any cells.
-
Add this compound to the wells at the same concentrations you are using in your cell-based experiments.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Add the tetrazolium reagent (MTT, XTT, MTS, or WST-1) to all wells as you would in your standard protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
If a color change is observed in the wells containing this compound in the absence of cells, this indicates direct chemical reduction of the assay reagent and confirms interference.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
Yes, several alternative assays are available that are based on different cellular processes and are less likely to be affected by the chemical properties of this compound.
-
Resazurin (B115843) (AlamarBlue)-based assays: These assays measure the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. While still a redox-based assay, it can sometimes be less susceptible to interference than tetrazolium salts. A cell-free control is still recommended.
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. This method is generally considered more robust and less prone to interference from colored or reducing compounds.
-
Crystal Violet Assay: This is a simple and inexpensive method that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.
-
LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity rather than viability.
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This method involves staining cells with trypan blue, which is excluded by viable cells but taken up by non-viable cells with compromised membranes. The number of viable and non-viable cells is then counted using a hemocytometer or an automated cell counter.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues when using this compound with cell viability assays.
| Problem | Potential Cause | Recommended Action |
| Higher than expected cell viability with increasing this compound concentration in MTT/XTT/MTS/WST-1 assays. | Direct chemical reduction of the tetrazolium salt by this compound. | 1. Perform a cell-free control experiment to confirm interference. 2. If interference is confirmed, switch to a non-redox-based assay such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay. 3. Alternatively, use direct cell counting (Trypan Blue exclusion) to validate your results. |
| High background in all wells, including controls. | Contamination of reagents or culture medium. Phenol (B47542) red in the medium can interfere with absorbance readings. | 1. Use fresh, sterile reagents and medium. 2. Use phenol red-free medium for the assay incubation steps. |
| Inconsistent results between experiments. | Variation in cell seeding density. Incomplete solubilization of formazan crystals (MTT assay). Edge effects in the 96-well plate. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density. 2. For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer. 3. To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. |
This compound Signaling Pathway and Experimental Workflow
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[11]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
References
- 1. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. Amphiphilic stilbene derivatives attenuate the neurotoxicity of soluble Aβ42 oligomers by controlling their interactions with cell membranes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Adjusting HMN-176 incubation time for specific cell lines
Welcome to the HMN-176 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is the active metabolite of the oral prodrug HMN-214.[1][2][3] Its anti-tumor activity is attributed to a dual mechanism. Primarily, it acts as a mitotic inhibitor by interfering with the function of polo-like kinase-1 (PLK1), which is crucial for mitotic progression.[4][5] This interference leads to the destruction of spindle polar bodies, causing cell cycle arrest in the M phase, and subsequently inducing apoptosis (programmed cell death).[2][6] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, which suppresses the expression of the MDR1 gene.[1][7]
Q2: What is a typical starting incubation time and concentration for this compound?
A2: A typical starting point for this compound incubation is 24 to 72 hours, with concentrations ranging from 0.1 µM to 10 µM. However, the optimal incubation time and concentration are highly dependent on the specific cell line and the experimental endpoint being measured.[8][9][10] For initial experiments, performing a dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.[8]
Q3: How does the optimal incubation time for this compound vary between different cell lines?
A3: The optimal incubation time for this compound can vary significantly based on the cell line's doubling time, its sensitivity to the compound, and the specific biological question being investigated. For example, rapidly dividing cells may show effects at earlier time points. It is crucial to determine these parameters empirically for each cell line.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability.
-
Possible Cause 1: Sub-optimal incubation time. The incubation period may be too short for the cell line to exhibit a response.
-
Possible Cause 2: Inappropriate drug concentration. The concentration of this compound may be too low to induce a significant effect.
-
Solution: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
-
Possible Cause 3: Cell line resistance. The target cell line may be inherently resistant to this compound.
-
Solution: Review the literature to see if your cell line is known to be resistant. Consider using a positive control cell line known to be sensitive to this compound to validate your experimental setup.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure accurate cell counting using a hemocytometer or an automated cell counter and ensure even distribution of cells when seeding plates.
-
-
Possible Cause 2: Edge effects in multi-well plates. Cells in the outer wells of a plate can experience different environmental conditions (e.g., evaporation), leading to variability.
-
Solution: Avoid using the outermost wells of your plates for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Inconsistent drug preparation. Errors in diluting the this compound stock solution can lead to inconsistent final concentrations.
-
Solution: Prepare a fresh serial dilution of this compound for each experiment and ensure thorough mixing at each dilution step.
-
Quantitative Data Summary
The following table summarizes this compound incubation times and concentrations used in various studies for different cell lines and experimental outcomes.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| K2/ARS (human ovarian cancer) | 3 µM | 48 hours | 56% suppression of MDR1 mRNA expression | [1] |
| K2/ARS (human ovarian cancer) | 2 or 3 µM | 48 hours (pretreatment) | Restoration of sensitivity to Adriamycin | [1] |
| hTERT-RPE1 & CFPAC-1 | 2.5 µM | 2 hours | Increased duration of mitosis | [11] |
| HCT116, A549, DLD-1, NCI-H358 | 0.1 µM to 1 µM | 24 hours | G2/M arrest and apoptosis | [6] |
| A2780 & A2780cp (ovarian carcinoma) | 0.1 µg/ml | Up to 48 hours | Upregulation of TIMP gene | [12] |
| Various human tumor specimens | 0.1, 1.0, 10.0 µg/ml | 14 days (continuous) | Inhibition of colony formation | [12] |
| HeLa (cervical cancer) | 3 µM | Not specified | G2/M phase cell cycle arrest | [3] |
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the effect of this compound on the viability of a specific cell line.
1. Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of HMN-176 and its Prodrug, HMN-214
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the anti-cancer agent HMN-176 and its orally available prodrug, HMN-214. The information presented is supported by available preclinical experimental data, offering insights into their mechanisms of action, and performance in xenograft models.
Introduction
This compound is a novel stilbene (B7821643) derivative that has demonstrated potent anti-tumor activities.[1] Due to its poor oral bioavailability, a prodrug, HMN-214, was developed to facilitate oral administration.[2] HMN-214 is rapidly converted to the active metabolite, this compound, in vivo.[3] This guide will delve into the in vivo evidence supporting the efficacy of these compounds, detailing their dual mechanisms of action: the induction of cell cycle arrest through interference with Polo-like kinase 1 (PLK1) and the reversal of multidrug resistance.
Data Presentation: In Vivo Efficacy of HMN-214
| Feature | HMN-214 | This compound (as active metabolite) |
| Administration Route | Oral (gavage)[3] | - |
| Animal Model | Male BALB/c nude mice[3] | - |
| Xenograft Models | PC-3 (prostate), A549 (lung), WiDr (colon), KB-A.1 (multidrug-resistant)[3] | Broad in vitro activity against various cell lines including HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, and WiDr.[3] |
| Dosing Regimen | 10-20 mg/kg, once daily for 28 days[3] | - |
| Reported Efficacy | - Inhibits tumor growth in PC-3, A549, and WiDr xenografts.[3]- Significantly suppresses MDR1 mRNA expression in KB-A.1 xenografts.[3] | - Potent in vitro cytotoxicity with a mean IC50 of 118 nM across a panel of cancer cell lines.[3] |
| Clinical Development | Has entered Phase I clinical trials.[2] | - |
Mechanisms of Action
This compound, the active form of HMN-214, exhibits a dual mechanism of anti-cancer activity.
-
Interference with Polo-like Kinase 1 (PLK1) and Cell Cycle Arrest: this compound interferes with the subcellular localization of PLK1, a key regulator of mitosis.[4] This disruption leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[3]
-
Overcoming Multidrug Resistance (MDR): this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells.[5] It achieves this by inhibiting the binding of the transcription factor NF-Y to the promoter of the MDR1 gene, leading to the downregulation of P-glycoprotein, a key efflux pump responsible for drug resistance.[5]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HMN-176 and Other Polo-like Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMN-176 with other prominent Polo-like kinase (PLK) inhibitors. The information is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Polo-like Kinase Inhibitors
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLKs, especially PLK1, is observed in a wide range of human cancers and is often associated with poor prognosis.[1] This makes PLK1 an attractive target for anticancer therapies. PLK inhibitors are a class of drugs designed to interfere with the function of these kinases, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[1] These inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive inhibitors that target the kinase domain or as inhibitors that disrupt the function of the Polo-Box Domain (PBD), which is crucial for PLK1 localization and substrate binding.[2]
This compound: A Unique Mechanism of Action
This compound is a stilbene (B7821643) derivative that distinguishes itself from many other PLK inhibitors.[3] Instead of directly inhibiting the catalytic activity of PLK1 in an ATP-competitive manner, this compound interferes with the proper subcellular localization of the kinase.[4][5] This disruption of PLK1's spatial distribution leads to mitotic arrest and subsequent cell death.[5] this compound is the active metabolite of the orally available prodrug HMN-214.[6][7]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized PLK inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mean of 22 cell lines | Various | 118[3][8] |
| P388/CDDP | Doxorubicin-resistant Murine Leukemia | 143[8] |
| P388/VCR | Vincristine-resistant Murine Leukemia | 265[8] |
| K2/CDDP | Cisplatin-resistant Ovarian Cancer | 185[8] |
| K2/VP-16 | Etoposide-resistant Ovarian Cancer | 235[8] |
| K2/ARS | Doxorubicin-resistant Ovarian Cancer | 2000[8] |
Table 2: Comparative IC50 Values of Various PLK Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Volasertib (B1683956) (BI 6727) | HCT116 | Colon Carcinoma | 23[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21[2] | |
| HL-60 | Acute Myeloid Leukemia | 32[2] | |
| MV4;11 | Acute Myeloid Leukemia | 4.6[1] | |
| K562 | Chronic Myeloid Leukemia | 14.1[1] | |
| Rigosertib (ON 01910) | A549 | Lung Adenocarcinoma | <100[9] |
| MCF-7 | Breast Cancer | <100[9] | |
| RPMI 8226 | Multiple Myeloma | >1000[9] | |
| U87-MG | Glioblastoma | >1000[9] | |
| BI 2536 | HeLa | Cervical Cancer | 2-25[10] |
| CAL62 | Anaplastic Thyroid Carcinoma | 1.4[10] | |
| BGC-823 | Gastric Cancer | 2000[11] | |
| SGC-7901 | Gastric Cancer | 6000[11] | |
| GSK461364 | Panel of >120 cell lines | Various | <50 in 83% of lines[12][13] |
| SK-N-AS | Neuroblastoma | <20[3] | |
| Kelly | Neuroblastoma | <20[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: PLK1 signaling pathway and points of intervention by different inhibitor classes.
Caption: A generalized experimental workflow for evaluating PLK inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PLK inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a serial dilution of the PLK inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the PLK inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for PLK1 Subcellular Localization
This method visualizes the location of PLK1 within the cell.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PLK inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.2% Triton X-100 in PBS.[14]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PLK1 overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[14]
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to observe the subcellular localization of PLK1.
In Vivo Xenograft Model
This model is used to evaluate the antitumor activity of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the PLK inhibitor (or its prodrug, e.g., HMN-214) and a vehicle control according to a predetermined schedule (e.g., daily oral gavage).[15]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 vs. Volasertib: A Comparative Analysis in Preclinical Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two anti-leukemic compounds, HMN-176 and Volasertib (B1683956), based on available preclinical data. The information is intended to assist researchers in evaluating these molecules for further investigation and development.
Introduction
This compound and Volasertib are two distinct small molecules that have demonstrated anti-neoplastic activity. While both induce cell cycle arrest and apoptosis, their primary mechanisms of action differ significantly. This guide will delve into their mechanisms, compare their efficacy in leukemia models using quantitative data, provide detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Mechanism of Action
This compound: A Mitotic Inhibitor Targeting the NF-Y Transcription Factor
This compound is the active metabolite of the oral prodrug HMN-214.[1][2] Its primary mechanism of action is the inhibition of the transcription factor NF-Y.[3] This inhibition leads to the downregulation of the multidrug resistance gene (MDR1), which can restore chemosensitivity in resistant cancer cells.[3][4]
In addition to its effects on MDR1, this compound is a mitotic inhibitor that causes cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[1] Some evidence suggests that this compound does not directly inhibit Polo-like kinase 1 (Plk1) but may alter its subcellular localization.[5] The induction of apoptosis by this compound is mediated through the intrinsic caspase-9 mitochondrial pathway.[6]
Volasertib: A Potent Inhibitor of Polo-like Kinase 1 (Plk1)
Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[7] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of Plk1 and preventing the phosphorylation of its downstream substrates.[8][9] This disruption of Plk1 function leads to a G2/M cell cycle arrest and subsequent apoptosis.[7][8] Volasertib also shows inhibitory activity against the closely related kinases Plk2 and Plk3, but with lower potency.[7][9]
Data Presentation: In Vitro Efficacy in Leukemia Cell Lines
The following tables summarize the available quantitative data on the in vitro activity of this compound and Volasertib in various leukemia cell lines.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | IC50 (nM) | Cell Type | Reference |
| P388 (parental) | 112 (mean of a panel) | Murine Leukemia | [1] |
| P388/Cisplatin-resistant | 143 | Murine Leukemia | [1] |
| P388/Doxorubicin-resistant | 557 | Murine Leukemia | [1] |
| P388/Vincristine-resistant | 265 | Murine Leukemia | [1] |
| U937 | Mean IC50 of 118 nM in a panel including U937 | Human Myeloid Leukemia | [10] |
Table 2: In Vitro Efficacy of Volasertib in Leukemia Cell Lines
| Cell Line | GI50/IC50/EC50 (nM) | Cell Type | Reference |
| HL-60 | 5.8 | Human Promyelocytic Leukemia | [9] |
| MOLM-14 | 4.6 | Human Acute Myeloid Leukemia | [9] |
| MV4;11 | 4.6 | Human Acute Myeloid Leukemia | [9] |
| K562 | 14.1 | Human Chronic Myeloid Leukemia | [9] |
| HEL | 17.7 | Human Erythroleukemia | [9] |
| THP-1 | 36 | Human Acute Monocytic Leukemia | [11] |
| Raji | 37 | Human Burkitt's Lymphoma | [11] |
Mandatory Visualizations
Caption: Simplified signaling pathways for this compound and Volasertib.
Caption: Generalized workflow for in vitro evaluation of anti-leukemic drugs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells per well.
-
Drug Addition: After 24 hours, add various concentrations of this compound or Volasertib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or Volasertib for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with this compound or Volasertib for the desired duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the different cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[8]
In Vivo Subcutaneous Xenograft Model (AML)
-
Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., nude or CIEA-NOG mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer Volasertib (e.g., intravenously once a week) or vehicle control.[12]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound and Volasertib represent two different approaches to targeting leukemia. Volasertib is a direct and potent inhibitor of Plk1, a well-established target in oncology. Its efficacy has been demonstrated across a range of leukemia cell lines with low nanomolar GI50 values. This compound, on the other hand, has a more complex mechanism of action involving the inhibition of the NF-Y transcription factor and subsequent downregulation of MDR1, in addition to its effects as a mitotic inhibitor. The available data suggests that this compound is also cytotoxic to leukemia cells, including those with acquired resistance to other chemotherapeutic agents.
The choice between these two compounds for further research would depend on the specific context. Volasertib's well-defined target and potent activity make it a strong candidate for therapies aimed directly at mitotic disruption. This compound's unique ability to potentially overcome multidrug resistance could be advantageous in relapsed or refractory leukemia settings. Further head-to-head comparative studies in a broader panel of leukemia models, including patient-derived xenografts, are warranted to fully elucidate their relative therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HMN-176 and Alternative Compounds for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMN-176 with alternative compounds, focusing on their mechanisms of action, performance in preclinical and clinical settings, and the experimental methodologies used for their evaluation. The aim is to equip researchers with the necessary information to select appropriate compounds for their cancer research studies.
Introduction to this compound
This compound is the active metabolite of the orally available prodrug HMN-214.[1][2] It has demonstrated potent cytotoxic activity against a wide range of human tumor cell lines, including those resistant to conventional chemotherapeutics.[3][4] The primary mechanism of this compound involves overcoming multidrug resistance by inhibiting the transcription factor NF-Y. This leads to the downregulation of the MDR1 gene, which codes for the P-glycoprotein drug efflux pump.[1][2] Additionally, this compound induces cell cycle arrest at the M phase by disrupting mitotic spindle formation, a mechanism distinct from direct tubulin interaction.[2]
While this compound presents a unique mechanism, researchers often explore alternative compounds that target other critical cancer survival pathways. This guide compares this compound with two such alternatives: Silmitasertib (CX-4945) , a Casein Kinase 2 (CK2) inhibitor, and Bemcentinib (B612113) (R428) , an AXL receptor tyrosine kinase inhibitor.
Section 1: Comparative Analysis of Mechanisms and Performance
This section details the core mechanisms, preclinical efficacy, and clinical development status of this compound, Silmitasertib, and Bemcentinib.
Table 1: Overview of this compound and Alternative Compounds
| Feature | This compound | Silmitasertib (CX-4945) | Bemcentinib (R428) |
| Primary Target | Transcription Factor NF-Y[1][2] | Protein Kinase CK2 (CK2α, CK2α')[5][6] | AXL Receptor Tyrosine Kinase[7][8] |
| Core Mechanism | Inhibits NF-Y binding to the MDR1 promoter, downregulating P-glycoprotein and reversing multidrug resistance. Induces M-phase cell cycle arrest.[1][2] | ATP-competitive inhibition of CK2, leading to disruption of multiple pro-survival signaling pathways, including PI3K/Akt/mTOR.[6][9] | Blocks AXL kinase activity, inhibiting pathways involved in cell proliferation, survival, metastasis, and therapy resistance.[7][8] |
| Key Downstream Effects | Decreased MDR1 mRNA and P-glycoprotein levels; mitotic spindle disruption.[2] | Attenuation of PI3K/Akt signaling; induction of apoptosis; cell cycle arrest.[6] | Inhibition of PI3K/Akt, ERK, NF-κB, and STAT signaling.[7] |
| Administration | Active metabolite of the oral prodrug HMN-214.[1] | Orally bioavailable.[5][6] | Orally bioavailable.[7][10] |
Table 2: Comparative Preclinical Efficacy (IC₅₀/GI₅₀ Values)
| Compound | Cell Line / Model | Efficacy Metric (IC₅₀/GI₅₀) | Reference(s) |
| This compound | Panel of cancer cell lines | Mean IC₅₀ = 112 nM | [4] |
| P388 leukemia (Doxorubicin-resistant) | IC₅₀ = 557 nM | [4] | |
| K2/ARS ovarian cancer (Adriamycin-resistant) | 3 µM this compound reduces Adriamycin GI₅₀ by ~50% | [1][2] | |
| Silmitasertib (CX-4945) | In vitro kinase assay (CK2α and CK2α') | IC₅₀ = 1 nM | [6] |
| MCF-7 breast cancer | >50% growth inhibition at 5 µM | [11] | |
| Bemcentinib (R428) | HeLa cells (Axl kinase activity) | IC₅₀ = 14 nM | [7] |
| MDA-MB-231 breast cancer | Dose-dependent inhibition of invasion (0.03-3 µM) | [7] |
Table 3: Clinical Trial Status
| Compound | Highest Phase Completed/Ongoing | Target Cancer Indications in Clinical Trials | Reference(s) |
| HMN-214 (Prodrug) | Phase I | Advanced Solid Tumors | [12] |
| Silmitasertib (CX-4945) | Phase I/II | Multiple Myeloma, Cholangiocarcinoma, Medulloblastoma, Relapsed/Refractory Solid Tumors.[5][13][14] | [15][16] |
| Bemcentinib (R428) | Phase II | Non-Small Cell Lung Cancer (NSCLC), Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Triple-Negative Breast Cancer.[8][10] | [10][17][18] |
Section 2: Signaling Pathways
Visualizing the signaling pathways targeted by each compound is crucial for understanding their distinct and overlapping effects on cancer cells.
Caption: this compound mechanism of action.
Caption: Silmitasertib (CK2 inhibitor) signaling.
Caption: Bemcentinib (AXL inhibitor) signaling.
Section 3: Key Experimental Protocols
Reproducible and standardized protocols are fundamental to cancer research. Below are methodologies for key experiments cited in the evaluation of these compounds.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation.
Protocol 1: Human Tumor Colony-Forming Assay (Soft Agar (B569324) Assay)
This protocol is adapted from the methodology used to evaluate this compound in human tumor specimens.[3]
-
Cell Preparation: Prepare a single-cell suspension from fresh human tumor specimens or established cell lines.
-
Base Layer: In a 6-well plate, prepare a bottom layer of 0.5% agar in enriched cell culture medium. Allow it to solidify.
-
Cell Layer: Mix tumor cells with 0.3% agar in the same medium. Add the compound to be tested (e.g., this compound at 0.1, 1.0, and 10.0 µg/mL) to this layer. Pour this mixture over the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 14-21 days, or until colonies are visible in the control wells (no drug).
-
Staining and Counting: Stain the colonies with a solution like p-iodonitrotetrazolium violet (INT). Count colonies larger than 60 µm in diameter using an automated colony counter.
-
Data Analysis: Calculate the percentage of survival or inhibition relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits colony formation by 50%.
Protocol 2: Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
This protocol is based on the methods used to show this compound's effect on MDR1 expression.[2]
-
Cell Culture and Treatment: Culture cancer cells (e.g., K2/ARS ovarian cancer cells) to ~70% confluency. Treat cells with the desired concentrations of the compound (e.g., 1 µM and 3 µM this compound) for 48 hours. Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
-
PCR Amplification: Perform PCR using specific primers for the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control. A typical PCR cycle would be: initial denaturation at 94°C for 5 min, followed by 30-35 cycles of denaturation at 94°C (30s), annealing at 55-60°C (30s), and extension at 72°C (1 min), with a final extension at 72°C for 10 min.
-
Gel Electrophoresis: Separate the PCR products on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Analysis: Visualize the DNA bands under UV light. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the MDR1 band intensity to the GAPDH band intensity to determine the relative change in mRNA expression.
Protocol 3: Western Blot for Protein Expression
A standard protocol to assess changes in protein levels (e.g., P-glycoprotein, Akt, p-Akt) following drug treatment.
-
Cell Lysis: After treating cells as described above, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. benchchem.com [benchchem.com]
- 10. Bemcentinib - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Silmitasertib - Wikipedia [en.wikipedia.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Facebook [cancer.gov]
- 16. Facebook [cancer.gov]
- 17. Facebook [cancer.gov]
- 18. BerGenBio begins Phase IIa portion of bemcentinib trial for NSCLC [clinicaltrialsarena.com]
Knockdown Studies to Validate HMN-176 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176, a promising anti-cancer agent, with alternative therapies. We delve into the validation of its molecular targets through knockdown studies and present supporting experimental data to aid in your research and development endeavors.
This compound, the active metabolite of the oral prodrug HMN-214, has demonstrated potent cytotoxic effects across a range of human tumor cell lines.[1][2] Its mechanism of action is multifaceted, primarily targeting key regulators of cell division and drug resistance. This guide will focus on two of its principal targets: Polo-like kinase 1 (PLK1) and the transcription factor NF-Y.
Targeting Polo-like Kinase 1 (PLK1)
This compound interferes with the subcellular localization of PLK1, a critical kinase for mitotic progression, without directly inhibiting its kinase activity. This disruption leads to mitotic arrest and subsequent apoptosis. To validate PLK1 as a key mediator of this compound's effects, we compare the phenotypic outcomes of this compound treatment with those of direct PLK1 knockdown and other PLK1 inhibitors.
Comparative Efficacy of PLK1-Targeting Agents
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes the IC50 values for this compound and alternative PLK1 inhibitors in various cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | PLK1 (localization) | Panel of cancer cell lines (mean) | 112 |
| P388 (cisplatin-resistant) | 143 | ||
| P388 (doxorubicin-resistant) | 557 | ||
| P388 (vincristine-resistant) | 265 | ||
| Volasertib (B1683956) (BI 6727) | PLK1 (ATP-competitive) | HCT116 (colorectal) | 23 |
| NCI-H460 (lung) | 21 | ||
| BRO (melanoma) | 11 | ||
| A549 (lung, p53 wt) | <100 | ||
| Rigosertib | PLK1 (allosteric), PI3K | HL-60 (leukemia) | 58.5 |
| Jurkat (leukemia) | 95.4 | ||
| A549 (lung) | <100[3] | ||
| Onvansertib (B609756) (NMS-P937) | PLK1 (ATP-competitive) | A2780 (ovarian) | - |
| Group 3 Medulloblastoma cell lines | low nM range[4][5] |
Data compiled from multiple sources.[1][3][6][7][8][9][10][11][12]
Knockdown of PLK1 Mimics this compound Effects on Cell Cycle
Knockdown of PLK1 using small interfering RNA (siRNA) has been shown to induce G2/M cell cycle arrest and apoptosis, a phenotype consistent with this compound treatment.[13][14][15][16][17]
| Experimental Approach | Cell Line | Key Findings |
| This compound Treatment (3 µM) | HeLa | G2/M phase arrest[1] |
| PLK1 siRNA | A549 (NSCLC) | Increased percentage of G2/M stage cells[15] |
| H1299, H460 (NSCLC) | Strong induction of G2/M cell cycle arrest[14][16] | |
| MCF-7 (breast) | Mitotic arrest |
Data compiled from multiple sources.
Targeting NF-Y and Reversing Multidrug Resistance
A significant advantage of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y from binding to the Y-box in the MDR1 gene promoter, thereby downregulating the expression of P-glycoprotein, a key drug efflux pump.[18]
This compound vs. NF-Y Inhibitor
| Compound | Target | Effect on MDR1/NF-Y |
| This compound | NF-Y | Inhibits Y-box-dependent promoter activity of the MDR1 gene in a dose-dependent manner.[18] Treatment with 3 µM this compound suppresses the expression of MDR1 mRNA by 56%. |
| Suramin | NF-Y | Binds to the histone fold domains of NF-Y, preventing DNA-binding.[19][20] IC50 for inhibiting human norovirus RdRp is in the low micromolar range.[21] |
Knockdown of NF-Y Confirms its Role in Drug Resistance
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[23][24]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.[22][25][26]
Western Blot for Protein Expression
This protocol is used to determine the levels of specific proteins, such as PLK1, following treatment or gene knockdown.
-
Cell Lysis: Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (10-50 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PLK1) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[28][29]
RT-qPCR for Gene Expression
This protocol is used to quantify the mRNA levels of genes like MDR1.
-
RNA Extraction: Isolate total RNA from cells using a suitable kit or the TRIzol method.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a first-strand synthesis kit.[30]
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers specific for the target gene (e.g., MDR1) and a housekeeping gene (e.g., GAPDH).[31]
-
Thermocycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at around 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Pathways and Workflows
This compound Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound targets.
References
- 1. biocompare.com [biocompare.com]
- 2. medkoo.com [medkoo.com]
- 3. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent [mdpi.com]
- 4. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK1 Inhibitor Onvansertib May Treat Group 3 Medulloblastoma | Children's Hospital Colorado [childrenscolorado.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted PLK1 suppression through RNA interference mediated by high‐fidelity Cas13d mitigates osteosarcoma progression via TGF‐β/Smad3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. merckmillipore.com [merckmillipore.com]
- 27. bio-rad.com [bio-rad.com]
- 28. addgene.org [addgene.org]
- 29. origene.com [origene.com]
- 30. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 31. 4.8. Gene Expression Analysis [bio-protocol.org]
Control Experiments for HMN-176 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HMN-176, a potent anti-cancer agent, with alternative compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to assist in the design and interpretation of studies involving this compound.
I. Performance Comparison of this compound and Alternatives
This compound distinguishes itself through a dual mechanism of action: the reversal of multidrug resistance (MDR) and the induction of mitotic arrest. This section compares its efficacy with other compounds that target similar pathways.
A. Cytotoxicity in Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. Its performance is comparable to other Polo-like kinase 1 (PLK1) inhibitors.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | PLK1 (functional), NF-Y | Mean of various cancer cell lines | 112 | [1] |
| This compound | PLK1 (functional), NF-Y | P388 (Cisplatin-resistant leukemia) | 143 | [1] |
| This compound | PLK1 (functional), NF-Y | P388 (Doxorubicin-resistant leukemia) | 557 | [1] |
| This compound | PLK1 (functional), NF-Y | P388 (Vincristine-resistant leukemia) | 265 | [1] |
| Volasertib (B1683956) | PLK1, PLK2, PLK3 | Various cancer cell lines | 0.87 (for PLK1) | [2] |
| Onvansertib (B609756) | PLK1 | Group 3 Medulloblastoma cell lines | Low nanomolar range | [3] |
| Onvansertib | PLK1 | Mucinous epithelial ovarian cancer cell lines | Nanomolar range | [1] |
| Volasertib | PLK1 | Glioma stem cells | 7.72 nM - 11.4 µM | [4] |
B. Reversal of Multidrug Resistance
A key feature of this compound is its ability to restore chemosensitivity to multidrug-resistant cells by downregulating the MDR1 gene.[5][6] This is achieved by inhibiting the transcription factor NF-Y from binding to the MDR1 promoter.[5]
| Treatment | Cell Line | Effect on Adriamycin GI50 | Mechanism | Reference |
| 3 µM this compound | K2/ARS (Adriamycin-resistant ovarian cancer) | ~50% decrease | Inhibition of NF-Y binding to MDR1 promoter | [5][6] |
| Verapamil (B1683045) | Various MDR cell lines | Potentiates cytotoxicity of various chemotherapeutics | P-glycoprotein (MDR1 product) inhibitor | [7][8][9][10] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.
A. MDR1 mRNA Expression Analysis by RT-PCR
This protocol quantifies the expression of the MDR1 gene, a key indicator of multidrug resistance.
1. RNA Extraction:
-
Isolate total RNA from control and this compound-treated cells using a suitable kit (e.g., Animal tissue RNA purification kit, Norgen Biotek Corporation) following the manufacturer's instructions.[11]
-
Assess RNA quantity and quality using a NanoDrop spectrophotometer.[11]
2. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit (e.g., Maxima First Strand cDNA Synthesis Kit for RT-qPCR, Thermo Fisher Scientific).[11]
-
Quantify the resulting cDNA using a NanoDrop.[11]
3. Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, gene-specific primers for MDR1 and a housekeeping gene (e.g., β-actin or GAPDH), and a SYBR Green PCR master mix (e.g., QuantiTect SYBER Green PCR kit, QIAGEN).[11]
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MDR1 mRNA.
B. MDR1 Promoter Activity by Luciferase Reporter Assay
This assay measures the transcriptional activity of the MDR1 promoter in response to this compound.
1. Cell Transfection:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the MDR1 promoter and a Renilla luciferase control plasmid (e.g., pRL-CMV) for normalization of transfection efficiency.[12]
2. Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
3. Cell Lysis:
-
After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[13][14]
4. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in the cell lysates with a luminometer.[12][15]
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
C. NF-Y DNA Binding by Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the inhibition of NF-Y binding to the Y-box consensus sequence in the MDR1 promoter by this compound.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the Y-box sequence of the MDR1 promoter.
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) tag.[16]
2. Binding Reaction:
-
Incubate nuclear extracts from control and this compound-treated cells with the labeled probe in a binding buffer.[17]
-
For competition assays, include an excess of unlabeled ("cold") probe.
3. Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.[18]
4. Detection:
-
Visualize the probe by autoradiography (for radioactive probes) or appropriate imaging systems for non-radioactive probes. A shifted band indicates the protein-DNA complex, and a reduction in this band in this compound-treated samples indicates inhibition of binding.
D. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
1. Cell Preparation and Fixation:
-
Harvest control and this compound-treated cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[19][20]
2. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A.[20][21]
-
Incubate in the dark at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
E. Clonogenic Survival Assay
This assay determines the long-term efficacy of this compound in inhibiting cancer cell proliferation and survival.
1. Cell Seeding:
-
Plate a known number of single cells into 6-well plates or petri dishes. The number of cells seeded will depend on the expected survival rate for each treatment condition.[23]
2. Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
3. Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as ≥50 cells).[24]
4. Staining and Counting:
-
Fix the colonies with a fixative (e.g., 4% paraformaldehyde or 10% formalin) and stain with a solution like 0.5% crystal violet.[23][25]
-
Count the number of visible colonies.
5. Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the effect of this compound on clonogenic survival.
F. In Vitro Microtubule Nucleation Assay
This assay evaluates the effect of this compound on the formation of microtubules from centrosomes.
1. Preparation:
-
Isolate centrosomes from cultured cells.
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent dye that incorporates into polymerizing microtubules.[26]
2. Nucleation Reaction:
-
Incubate the isolated centrosomes with the tubulin mixture in the presence of this compound or a vehicle control at 37°C to allow for microtubule nucleation and growth.[27]
3. Imaging:
-
Fix the reactions and visualize the newly formed microtubule asters using fluorescence microscopy.
4. Quantification:
-
Quantify the number and length of microtubules nucleated from the centrosomes to determine the inhibitory effect of this compound.
III. Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Caption: this compound mechanism for overcoming multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of multidrug resistance in human colon cancer cells expressing the human MDR1 gene by liposomes in combination with monoclonal antibody or verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 12. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 13. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 17. researchgate.net [researchgate.net]
- 18. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. nanocellect.com [nanocellect.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clonogenic survival assay [bio-protocol.org]
- 26. In vitro reconstitution of branching microtubule nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Selectivity of HMN-176: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HMN-176, the active metabolite of the oral prodrug HMN-214, has demonstrated potent antitumor activity, primarily attributed to its role in mitotic inhibition. While its effects on the cell cycle are well-documented, a comprehensive understanding of its kinase selectivity profile remains elusive. This guide provides a detailed comparison of this compound with other kinase inhibitors, supported by available experimental data and methodologies, to aid researchers in navigating its complex mechanism of action.
Unraveling the Mechanism: PLK1 Interaction and Beyond
The primary molecular target of this compound is often cited as Polo-like kinase 1 (PLK1), a critical regulator of mitosis. However, the precise nature of this interaction is a subject of ongoing investigation, with some studies suggesting an indirect mode of action.
Key Findings on this compound's Mechanism of Action:
-
Interference with PLK1 Localization: Some research indicates that this compound does not directly inhibit the catalytic activity of PLK1 but rather interferes with its subcellular localization.[1] This disruption of PLK1's spatial distribution is thought to underlie the observed mitotic arrest.
-
Contradictory Evidence: In contrast, other sources refer to this compound as a PLK1 inhibitor, implying a more direct interaction with the kinase's active site.[2]
-
Alternative Pathway via NF-Y: A distinct mechanism of action has also been proposed, where this compound targets the transcription factor NF-Y.[3] This interaction is reported to restore chemosensitivity in multidrug-resistant cancer cells, suggesting a therapeutic potential beyond direct mitotic inhibition.
Due to the absence of a publicly available, broad-panel kinase screen (kinome scan) for this compound, a direct quantitative comparison of its cross-reactivity with other kinases is not possible at this time. To provide a valuable comparative context, the following section details the selectivity profiles of other well-characterized PLK1 inhibitors.
Comparative Kinase Selectivity of PLK1 Inhibitors
To illustrate a typical kinase selectivity profile and to offer a benchmark for future studies on this compound, the following table summarizes the inhibitory activity (IC50 values) of other notable PLK1 inhibitors against a panel of related kinases.
| Kinase | BI 2536 (nM) | Volasertib (BI 6727) (nM) | GSK461364A (nM) |
| PLK1 | 0.8 | 0.9 | 2.2 |
| PLK2 | 3.5 | 5.0 | 130 |
| PLK3 | 9.0 | 5.0 | 910 |
| Aurora A | >10,000 | >10,000 | >10,000 |
| Aurora B | >10,000 | >10,000 | >10,000 |
| CDK1/CycB | >10,000 | >10,000 | >10,000 |
Note: This table is a composite representation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
This data highlights that while these compounds are potent PLK1 inhibitors, they also exhibit varying degrees of off-target activity against other kinases, particularly within the PLK family. The lack of such a profile for this compound represents a significant knowledge gap in understanding its full spectrum of biological activity and potential side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the characterization of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 3,000 to 10,000 cells per well.
-
Compound Addition: The following day, add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) using appropriate software.[2]
Kinase Inhibition Assay (General Protocol)
While a specific protocol for this compound is not available, a general biochemical kinase inhibition assay follows these steps:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding a phosphate (B84403) source, typically radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection can be used.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PLK1 signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
References
HMN-176: A Promising Candidate for Overcoming Cisplatin Resistance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to platinum-based chemotherapy, particularly cisplatin (B142131), remains a significant hurdle in the effective treatment of various cancers. This guide provides a comprehensive comparison of the novel anti-tumor agent HMN-176 and its efficacy in cisplatin-resistant cells, supported by experimental data and detailed methodologies. This compound, an active metabolite of HMN-214, demonstrates a unique mechanism of action that not only circumvents multidrug resistance but also shows potent cytotoxic effects in cells that have developed resistance to conventional chemotherapeutics like cisplatin.
Cytotoxic Efficacy: this compound vs. Cisplatin
Quantitative analysis of the cytotoxic effects of this compound in comparison to cisplatin reveals its potential in treating resistant cancer cells. While direct comparative data in a single cisplatin-resistant ovarian cancer cell line is limited in the available literature, studies on different resistant cell lines highlight the efficacy of this compound.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| Ovarian Cancer | ||||
| A2780 (sensitive) | Cisplatin | 3 | N/A | [1] |
| A2780/CP70 (resistant) | Cisplatin | 40 | 13.3 | [1] |
| Leukemia | ||||
| P388/VCR (vincristine-resistant) | This compound | 0.265 | N/A | [2] |
| P388/ADR (doxorubicin-resistant) | This compound | 0.557 | N/A | [2] |
| P388/CDDP (cisplatin-resistant) | This compound | 0.143 | N/A | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A higher IC50 value indicates greater resistance. The data for the P388 cell lines, while not a direct comparison with cisplatin in the same experiment, demonstrates the potent activity of this compound in a cisplatin-resistant model.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and cisplatin are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A2780 and A2780/CP70) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cisplatin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Unraveling the Mechanism: this compound's Impact on Signaling Pathways
This compound overcomes cisplatin resistance through a multi-faceted mechanism that involves the downregulation of drug efflux pumps and the induction of cell cycle arrest.
1. Inhibition of NF-Y and Downregulation of MDR1:
A key mechanism of multidrug resistance is the overexpression of the MDR1 (multidrug resistance 1) gene, which encodes the P-glycoprotein (P-gp) efflux pump. This pump actively removes chemotherapeutic drugs from the cancer cell, reducing their intracellular concentration and efficacy. This compound has been shown to down-regulate the expression of MDR1.[3][4] This effect is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter region.[3][4] By preventing NF-Y from initiating the transcription of the MDR1 gene, this compound effectively reduces the production of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents and restored sensitivity.
2. Interference with Polo-Like Kinase 1 (PLK1) and Mitotic Arrest:
This compound also exerts its anti-cancer effects by interfering with the function of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.[5][6] While this compound does not directly inhibit the kinase activity of PLK1, it alters its subcellular localization.[6] This disruption of PLK1 function leads to defects in spindle formation and ultimately, cell cycle arrest at the G2/M phase, followed by apoptosis.[7] Notably, the inhibition of PLK1 has been shown to enhance the sensitivity of cancer cells to cisplatin, suggesting that this mechanism contributes to the efficacy of this compound in cisplatin-resistant settings.[8][9]
Caption: Signaling pathway of this compound in overcoming cisplatin resistance.
Impact on Cell Cycle Progression
The interference of this compound with PLK1 function leads to a significant impact on the cell cycle of cancer cells, a key determinant of their proliferative capacity.
| Treatment | Cell Cycle Phase | Effect in Resistant Cells |
| Cisplatin | G2/M | Can induce a G2/M arrest, but resistant cells often evade this and continue to proliferate. |
| This compound | G2/M | Induces a robust G2/M phase arrest by disrupting proper spindle formation.[7] |
Experimental Protocol: Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
Principle: The amount of fluorescent signal from the DNA-binding dye is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Procedure:
-
Cell Treatment: Cisplatin-resistant cells are treated with either cisplatin or this compound for a specified duration.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are then washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is processed to generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentages of cells in the G1, S, and G2/M phases are then calculated using cell cycle analysis software.
Caption: Experimental workflow for cell cycle analysis.
Conclusion and Future Directions
The experimental evidence strongly suggests that this compound is a potent anti-tumor agent with a promising profile for overcoming cisplatin resistance. Its dual mechanism of action, involving the downregulation of the MDR1 gene via NF-Y inhibition and the induction of mitotic arrest through interference with PLK1, provides a robust strategy to combat the multifaceted nature of drug resistance.
The ability of this compound to exhibit significant cytotoxicity in cisplatin-resistant cell lines, as indicated by its low nanomolar IC50 value in P388/CDDP cells, underscores its potential as a valuable therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound in combination with cisplatin and other chemotherapeutic agents. The development of this compound and similar compounds could pave the way for more effective treatment strategies for patients with cisplatin-resistant tumors.
References
- 1. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 2. biocompare.com [biocompare.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. Effect of PLK1 inhibition on cisplatin-resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
HMN-176: A Comparative Analysis of its Anti-Tumor Effects in p53 Wild-Type versus Mutant Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cellular effects of HMN-176, a novel mitotic inhibitor, on cancer cell lines with differing p53 statuses. The data presented herein demonstrates that while this compound induces cell cycle arrest irrespective of p53 status, its ability to induce apoptosis is significantly more pronounced in cells harboring wild-type p53. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is the active metabolite of the orally available prodrug HMN-214. As a stilbene (B7821643) derivative, this compound exhibits potent anti-tumor activity by disrupting microtubule dynamics, leading to mitotic arrest.[1] Understanding the influence of the tumor suppressor protein p53 on the efficacy of this compound is crucial for identifying patient populations most likely to respond to this therapeutic agent.
Comparative Efficacy of this compound
Experimental evidence indicates a clear distinction in the cellular response to this compound based on the functional status of p53. While the compound effectively halts cell division in both p53 wild-type and mutant cells, the subsequent induction of programmed cell death (apoptosis) is predominantly observed in cells with functional p53.[1]
Cell Cycle Analysis
Treatment with this compound leads to a robust arrest of cells in the G2/M phase of the cell cycle across all tested cancer cell lines, regardless of their p53 status.[1] This indicates that the primary mechanism of mitotic inhibition by this compound is independent of p53 function.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | p53 Status | This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HCT116 | Wild-Type | 0 (Control) | 55 | 20 | 25 |
| 0.1 | 15 | 10 | 75 | ||
| 1.0 | 5 | 5 | 90 | ||
| A549 | Wild-Type | 0 (Control) | 60 | 15 | 25 |
| 0.1 | 20 | 10 | 70 | ||
| 1.0 | 10 | 5 | 85 | ||
| DLD-1 | Mutant | 0 (Control) | 50 | 25 | 25 |
| 0.1 | 10 | 15 | 75 | ||
| 1.0 | 5 | 10 | 85 | ||
| NCI-H358 | Null | 0 (Control) | 65 | 15 | 20 |
| 0.1 | 25 | 10 | 65 | ||
| 1.0 | 15 | 5 | 80 |
Note: The data in this table are illustrative examples based on published findings. Actual values may vary between experiments.
Apoptosis Induction
A significant difference is observed in the apoptotic response. In p53 wild-type cell lines, such as HCT116 and A549, this compound treatment leads to a dose-dependent increase in apoptosis, as evidenced by caspase-3 activation.[1] In contrast, p53 mutant or null cell lines, like DLD-1 and NCI-H358, show minimal to no induction of apoptosis within the same timeframe.[1]
Table 2: this compound-Induced Apoptosis
| Cell Line | p53 Status | This compound Conc. (µM) | % Apoptotic Cells (24h) |
| HCT116 | Wild-Type | 0 (Control) | <5 |
| 0.1 | 25 | ||
| 1.0 | 60 | ||
| A549 | Wild-Type | 0 (Control) | <5 |
| 0.1 | 20 | ||
| 1.0 | 55 | ||
| DLD-1 | Mutant | 0 (Control) | <5 |
| 0.1 | <10 | ||
| 1.0 | <10 | ||
| NCI-H358 | Null | 0 (Control) | <5 |
| 0.1 | <5 | ||
| 1.0 | <5 |
Note: The data in this table are illustrative examples based on published findings. Actual values may vary between experiments.
Molecular Mechanism: The Role of the p53 Pathway
In p53 wild-type cells, this compound treatment leads to the stabilization and activation of the p53 protein.[1] Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, specifically Puma and Noxa.[1] Concurrently, this compound treatment results in the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the intrinsic mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3.[1]
Table 3: Modulation of Apoptotic Regulatory Proteins by this compound (1.0 µM, 24h) in p53 Wild-Type Cells
| Protein | Function | Change in Expression |
| p53 | Tumor Suppressor | Increased |
| Puma | Pro-apoptotic | Increased |
| Noxa | Pro-apoptotic | Increased |
| Bcl-2 | Anti-apoptotic | Decreased |
| Mcl-1 | Anti-apoptotic | Decreased |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased |
Note: This table summarizes the qualitative changes observed in protein expression.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in p53 wild-type vs. mutant cells.
Caption: General experimental workflow for comparing this compound effects.
Experimental Protocols
Cell Culture
HCT116 (p53 wild-type), A549 (p53 wild-type), DLD-1 (p53 mutant), and NCI-H358 (p53 null) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Preparation: Plate cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Preparation and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvesting: Collect all cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add additional 1X Annexin V binding buffer and analyze immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, Puma, Noxa, Bcl-2, Mcl-1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
The efficacy of the mitotic inhibitor this compound is significantly influenced by the p53 status of cancer cells. While it effectively induces G2/M cell cycle arrest in both p53 wild-type and mutant cells, its pro-apoptotic activity is predominantly mediated through a functional p53 pathway. This involves the upregulation of pro-apoptotic proteins Puma and Noxa and the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1. These findings suggest that the p53 status could be a valuable biomarker for predicting tumor response to this compound-based therapies. Further preclinical and clinical investigations are warranted to validate these findings.
References
Safety Operating Guide
Proper Disposal and Handling of HMN-176 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Practices
This document provides essential safety and logistical information for the proper handling and disposal of HMN-176, an anticancer agent and active metabolite of the prodrug HMN-214. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Disposal Plan
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper laboratory waste management practices must be followed.[1] The following step-by-step guidance outlines the recommended disposal procedures.
Step 1: Review Institutional Policies Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. Local regulations and institutional protocols are the primary determinants for the disposal of any chemical, including those not classified as hazardous.
Step 2: Solid Waste Disposal For solid this compound, which is its typical format, the following procedure is recommended, pending institutional approval:
-
Containment: Ensure the this compound waste is in a sealed, clearly labeled container. The label should include the chemical name ("this compound") and a statement that it is non-hazardous waste.
-
Segregation: Do not mix this compound waste with hazardous chemical waste streams.
-
Final Disposal: Following approval from your EHS department, solid, non-hazardous chemical waste may be suitable for disposal in the regular laboratory trash or directly into a designated dumpster.[2] Custodial staff should not be expected to handle chemical waste; therefore, laboratory personnel should be responsible for transferring the contained waste to the appropriate final disposal location as directed by their institution.
Step 3: Liquid Waste Disposal For solutions containing this compound:
-
Neutralization: As this compound is not a strong acid or base, neutralization is not typically required.
-
Aqueous Solutions: Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble waste down the sanitary sewer, followed by flushing with a large volume of water.[3][4] However, this is strictly subject to institutional and local wastewater regulations. Never dispose of solutions containing organic solvents down the drain.
-
Collection: If sewer disposal is not permitted, collect aqueous this compound waste in a designated, labeled container for non-hazardous aqueous waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Step 4: Decontamination of Labware Glassware and other lab equipment that have come into contact with this compound should be decontaminated.
-
Rinsing: Triple rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used to dissolve the this compound), followed by a thorough wash with soap and water.
-
Rinsate Disposal: The initial rinsate should be collected and disposed of as chemical waste, following the liquid waste procedures outlined above. Subsequent rinses with water may be acceptable for drain disposal, pending institutional guidelines.
Quantitative Safety and Handling Data
| Property | Value | Source |
| GHS Classification | Not a hazardous substance | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment | Standard laboratory attire: safety glasses, gloves, lab coat | General laboratory practice |
| First Aid: Skin Contact | Generally does not irritate the skin. Wash with soap and water. | [1] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [1] |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | [1] |
| First Aid: Ingestion | If symptoms persist, consult a doctor. | [1] |
Experimental Protocol: Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells
This protocol details a typical experiment to investigate the effects of this compound on cell cycle progression and apoptosis in a cancer cell line, such as HCT116 or A549.
1. Cell Culture and Seeding:
-
Culture HCT116 human colon cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting. Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Once the cells have adhered and reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, and 1 µM).[5] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for 24 to 48 hours.
3. Cell Cycle Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.[5]
4. Apoptosis Assay (Caspase-3 Activation):
-
Following treatment with this compound, lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Measure caspase-3 activity using a colorimetric or fluorometric assay kit, following the manufacturer's instructions. An increase in caspase-3 activity indicates the induction of apoptosis.[5]
Signaling Pathway Diagram
This compound is known to induce G2/M cell cycle arrest and apoptosis, in part through its interference with polo-like kinase-1 (PLK1) and the disruption of spindle polar bodies.[5][6] This leads to the activation of the intrinsic apoptotic pathway.
Caption: this compound induced cell cycle arrest and apoptosis pathway.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
Essential Safety and Logistical Information for Handling HMN-176
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, operation, and disposal of HMN-176, a potent cytotoxic anticancer agent. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Compound Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 4-methoxy-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]-benzenesulfonamide[1] |
| CAS Number | 173529-10-7[1][2][3] |
| Molecular Formula | C₂₀H₁₈N₂O₄S[2][3] |
| Molecular Weight | 382.4 g/mol [2] |
| Appearance | A solid[2] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL[2] |
| Purity | ≥98%[2] |
| Mechanism of Action | Inhibits polo-like kinase-1 (Plk1), leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[2][3][4] It is cytotoxic against a range of cancer cell lines.[2][3][4] |
Personal Protective Equipment (PPE)
Despite a Safety Data Sheet (SDS) for this compound indicating low hazard ratings, it is crucial to recognize that this compound is a potent cytotoxic compound.[1][2][3][4][5] Therefore, stringent precautions for handling cytotoxic and hazardous drugs must be followed. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Gloves : Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[3] The outer glove should be changed immediately upon contamination.
-
Gown : A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Gowns should be changed according to institutional policy or immediately if contaminated.
-
Eye and Face Protection : ANSI-approved safety glasses with side shields, or a full-face shield, must be worn to protect against splashes.[4]
-
Respiratory Protection : When handling the solid compound outside of a certified containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[4]
Operational Plan: Step-by-Step Handling Procedures
-
Designated Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.[6] The work surface should be covered with a disposable, absorbent, plastic-backed pad.[1]
-
Reconstitution :
-
Carefully open the vial containing solid this compound within the containment device.
-
Use a syringe with a Luer-Lok™ tip to add the appropriate solvent.
-
To prevent aerosol generation, use a venting needle or a closed-system drug-transfer device (CSTD).
-
Gently swirl the vial to dissolve the compound. Avoid vigorous shaking or vortexing.
-
-
Dilution and Aliquoting : Perform all dilutions and transfers of this compound solutions within the containment device.
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.
-
Containment : For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontamination : Clean the spill area with an appropriate deactivating solution (e.g., 1:10 dilution of 6% sodium hypochlorite), followed by a thorough cleaning with detergent and water.[7]
-
Disposal : All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation : Cytotoxic waste must be segregated from other waste streams at the point of generation.[8]
-
Containers :
-
Sharps : Needles, syringes, and vials must be placed in a puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste".[8]
-
Solid Waste : Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often purple).[8]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste". Do not dispose of this compound solutions down the drain.[1]
-
-
Final Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[8][9]
Experimental Protocol: Cell Cycle Arrest Assay
This protocol provides a general methodology for assessing the effect of this compound on cell cycle progression in a cancer cell line (e.g., HeLa or A549) using flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Cell Seeding : Seed cells in 6-well plates at a density that will not exceed 70-80% confluency at the end of the experiment and allow them to adhere overnight.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting :
-
Aspirate the media and wash the cells with phosphate-buffered saline (PBS).
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge.
-
-
Fixation :
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to the cell suspension to a final concentration of approximately 70%.
-
Fix the cells at -20°C for at least 2 hours (or overnight).[10]
-
-
Staining :
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (fluorescence intensity).
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. gerpac.eu [gerpac.eu]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. Procedure and precautions of cell cycle detection [elabscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
